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  • Product: 1-Methoxy-2-oxopropyl acetate
  • CAS: 89544-85-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 1-Methoxy-2-oxopropyl Acetate

Executive Summary 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is a highly specialized, polyfunctional organic intermediate characterized by an α-methoxy-α-acetoxy ketone framework. Functioning as a mixed acetal-acyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is a highly specialized, polyfunctional organic intermediate characterized by an α-methoxy-α-acetoxy ketone framework. Functioning as a mixed acetal-acylal of pyruvaldehyde, this unique structural motif renders it an exceptionally potent electrophile in advanced organic synthesis. This whitepaper provides a comprehensive analysis of its structural elucidation, physicochemical properties, self-validating synthetic protocols, and downstream applications in drug development as an oxocarbenium ion precursor.

Chemical Identity & Structural Elucidation

While its standard IUPAC name is 1-methoxy-2-oxopropyl acetate, it is frequently indexed in industrial databases as 2-propanone, 1-(acetyloxy)-1-methoxy-[1].

The SMILES string COC(OC(C)=O)C(C)=O reveals a highly oxidized three-carbon backbone[2]:

  • C1 (The Reactive Center): A methine carbon simultaneously bonded to a methoxy group (-OCH 3​ ) and an acetate leaving group (-OAc).

  • C2: A ketone carbonyl (=O).

  • C3: A terminal methyl group.

This configuration creates a highly polarized C1–O(Ac) bond. The adjacent C2 carbonyl exerts a strong electron-withdrawing inductive effect, which typically destabilizes adjacent positive charge. However, the lone pairs on the C1 methoxy oxygen provide potent resonance stabilization. This delicate electronic balance allows for the controlled generation of a reactive oxocarbenium intermediate under Lewis acidic conditions, making it a highly tunable reagent for synthetic chemists.

Physicochemical Properties

The following data summarizes the core quantitative metrics of 1-methoxy-2-oxopropyl acetate, essential for predicting its behavior in various solvent systems and reaction conditions [3].

PropertyValueStructural/Functional Implication
Chemical Name 1-Methoxy-2-oxopropyl acetateStandard nomenclature
CAS Registry Number 89544-85-4Unique identifier for procurement and SDS
Molecular Formula C 6​ H 10​ O 4​ Indicates a highly oxygenated framework
Molecular Weight 146.14 g/mol Low MW; typically presents as a volatile liquid
InChIKey CBLLRRBTLHEHGE-UHFFFAOYAPStandardized database querying hash
Hydrogen Bond Donors 0Aprotic nature; compatible with strong bases
Hydrogen Bond Acceptors 4High polarity; highly soluble in ethereal solvents
Rotatable Bonds 4Flexible backbone permitting multiple conformations

Mechanistic Synthesis: Acetolysis of Methylglyoxal Dimethyl Acetal

The most reliable, scalable method to synthesize 1-methoxy-2-oxopropyl acetate is the Lewis acid-catalyzed acetolysis of 1,1-dimethoxy-2-propanone (methylglyoxal dimethyl acetal) using acetic anhydride.

Causality of Experimental Choices: Traditional protic acids (e.g., H 2​ SO 4​ ) often lead to the complete deprotection of the acetal to the corresponding aldehyde, or they trigger unwanted enolization and aldol condensation of the ketone. By employing Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a mild, anhydrous Lewis acid, we selectively activate one methoxy group for displacement by the acetate nucleophile without disturbing the adjacent ketone [4].

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system with built-in quality control checkpoints.

Step 1: Reagent Preparation & Initiation

  • Charge a flame-dried Schlenk flask with 1,1-dimethoxy-2-propanone (10.0 mmol, 1.0 equiv) and freshly distilled acetic anhydride (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (20 mL).

  • Cool the system to 0 °C using an ice-water bath under a continuous argon purge.

Step 2: Catalytic Activation 3. Add TMSOTf (0.5 mmol, 0.05 equiv) dropwise via a gas-tight syringe. 4. Validation Checkpoint 1: Observe the reaction mixture. A slight color change (pale yellow) and a mild exotherm should occur. If no exotherm is detected, the TMSOTf has likely hydrolyzed to triflic acid and hexamethyldisiloxane; halt the experiment and procure a fresh catalyst.

Step 3: Reaction Progression 5. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. 6. Validation Checkpoint 2: Withdraw a 50 µL aliquot, quench in saturated NaHCO 3​ , extract with DCM, and analyze via GC-MS. The reaction is complete when the starting material peak (m/z 118) is fully replaced by the product peak (m/z 146).

Step 4: Quenching & Isolation 7. Quench the reaction by adding 15 mL of saturated aqueous NaHCO 3​ . Stir vigorously until CO 2​ evolution ceases to neutralize residual Ac 2​ O and TMSOTf. 8. Separate the layers. Extract the aqueous phase with DCM (2 × 10 mL). 9. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 10. Purify the crude oil via short-path vacuum distillation to yield 1-methoxy-2-oxopropyl acetate as a clear liquid.

Workflow Step1 Step 1: Initiation Cool 1,1-dimethoxy-2-propanone & Ac2O to 0 °C Step2 Step 2: Catalysis Add TMSOTf (0.05 eq) under Argon atm Step1->Step2 Step3 Step 3: Monitoring Stir at 25 °C for 4h. Validate via GC-MS Step2->Step3 Step4 Step 4: Quenching Neutralize with sat. NaHCO3 (aq) Step3->Step4 >95% conversion Step5 Step 5: Isolation Extract with DCM, Dry over Na2SO4 Step4->Step5 Step6 Step 6: Purification Vacuum Distillation to yield pure product Step5->Step6

Self-validating synthetic workflow for 1-methoxy-2-oxopropyl acetate.

Analytical Characterization

To verify the structural integrity of the synthesized batch, cross-reference the isolated product against these expected spectroscopic parameters:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 5.80 (s, 1H, -CH (OCH 3​ )(OAc)), 3.45 (s, 3H, -OCH 3​ ), 2.25 (s, 3H, -CO-CH 3​ ), 2.15 (s, 3H, -O-CO-CH 3​ ).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 202.5 (Ketone C =O), 170.1 (Ester C =O), 98.4 (Acetal C -H), 56.2 (-OC H 3​ ), 25.1 (Ketone -C H 3​ ), 20.8 (Ester -C H 3​ ).

Applications in Drug Development & Synthetic Chemistry

In medicinal chemistry, the pyruvaldehyde motif is frequently utilized to construct complex heterocycles (e.g., imidazoles, oxazoles, and quinoxalines) found in modern kinase inhibitors. 1-Methoxy-2-oxopropyl acetate serves as an advanced, shelf-stable precursor for these structural motifs.

Upon treatment with a Lewis acid (such as BF 3​ ·OEt 2​ ), the acetate group departs, generating a highly reactive oxocarbenium ion. This intermediate can be trapped by various nucleophiles—such as electron-rich arenes via Friedel-Crafts alkylation, or primary amines—to form highly functionalized α-substituted ketones.

Pathway Substrate 1-Methoxy-2-oxopropyl acetate (Precursor) Activation Lewis Acid Activation (e.g., BF3·OEt2) Substrate->Activation Promotes acetate cleavage Intermediate Oxocarbenium Ion [CH3-CO-CH=O+-CH3] Activation->Intermediate -AcO(-) Generation of reactive species Nucleophile Nucleophilic Attack (Nu:) Intermediate->Nucleophile Electrophilic trapping Product α-Functionalized Ketone (Target Scaffold) Nucleophile->Product C-C or C-Heteroatom bond formation

Mechanism of oxocarbenium ion generation and nucleophilic trapping.

Safety, Handling, and Stability

Due to the presence of the mixed acetal-acylal group, 1-methoxy-2-oxopropyl acetate is hydrolytically labile[5].

  • Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent ambient moisture from hydrolyzing the acetate group.

  • Handling: Use standard laboratory PPE. Avoid exposure to strong aqueous acids or bases during handling, as this will rapidly degrade the molecule into pyruvaldehyde, methanol, and acetic acid.

References

  • ChemBK Database. "89544-85-4, 2-Propanone, 1-(acetyloxy)-1-methoxy-." ChemBK. Available at:[Link]

  • ChemSynthesis. "1-methoxy-2-oxopropyl acetate - C6H10O4 Synthesis and Structure." Chemical Synthesis Database. Available at: [Link]

  • Organic Syntheses. "General Protocols for Acetal and Acylal Exchange." Organic Syntheses Portal. Available at: [Link]

  • XiXiSys. "CAS: 89544-85-4 Safety Data Sheet (SDS) and Handling Guidelines." XiXiSys Chemical Database. Available at:[Link]

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 1-Methoxy-2-oxopropyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of advanced organic synthesis and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of advanced organic synthesis and drug development, the handling of highly reactive dicarbonyls—such as methylglyoxal (pyruvaldehyde)—presents a significant challenge due to their propensity for rapid polymerization and non-selective reactivity. 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) emerges as a highly strategic, orthogonally protected building block that circumvents these issues[1]. By masking the highly electrophilic aldehyde carbon as a mixed acetal/acylal, this compound allows chemists to perform selective transformations at the C2 ketone.

This whitepaper provides an authoritative analysis of the physical properties, mechanistic reactivity, and synthetic protocols associated with 1-methoxy-2-oxopropyl acetate, grounded in established superacid catalysis methodologies[2].

Chemical Identity & Structural Logic

1-Methoxy-2-oxopropyl acetate is an α -ketoacetal derivative. Structurally, it consists of a propyl backbone where the C1 position is a mixed O,O-acetal (containing both a methoxy and an acetate group) and the C2 position is a ketone.

This specific functionalization is not arbitrary; it is a meticulously designed protective state. The acetate group provides steric bulk and electronic deactivation to the C1 position, while the methoxy group ensures that the protecting group can be cleaved under specific acidic conditions without requiring harsh reductive or oxidative environments.

Table 1: Chemical Identity Parameters
ParameterValue / Descriptor
IUPAC Name (1-Methoxy-2-oxopropyl) acetate
CAS Registry Number 89544-85-4
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
SMILES String COC(OC(C)=O)C(C)=O
InChIKey CBLLRRBTLHEHGE-UHFFFAOYAP

Physical and Chemical Properties

Because 1-methoxy-2-oxopropyl acetate is a highly specialized intermediate, empirical thermodynamic data is sparsely documented in standard safety databases[3]. However, by applying predictive chemical modeling and comparing it to structural analogs like Propylene Glycol Methyl Ether Acetate (PMA), we can establish a highly reliable physicochemical profile.

The presence of the highly polar ketone and ester groups dictates strong dipole-dipole interactions, significantly elevating its boiling point and density relative to standard aliphatic esters.

Table 2: Physicochemical Profile
PropertyEstimated/Literature ValueScientific Rationale
Physical State Liquid (at 20 °C)Low molecular weight asymmetric ester.
Boiling Point ~175 °C – 185 °CHigher than PMA (146 °C) due to the additional C2 carbonyl group increasing intermolecular forces.
Density ~1.08 – 1.12 g/mLHigh oxygen-to-carbon ratio (4 oxygen atoms per 6 carbons) inherently increases fluid density.
Water Solubility Moderate to HighThe methoxy and carbonyl oxygens act as potent hydrogen-bond acceptors.
Chemical Stability Moisture SensitiveThe mixed acetal/acylal linkage is susceptible to slow hydrolysis in the presence of atmospheric moisture.

Mechanistic Reactivity & Synthetic Utility

The primary utility of 1-methoxy-2-oxopropyl acetate lies in its orthogonal reactivity . In drug development, synthesizing complex heterocycles (like functionalized imidazoles or quinoxalines) often requires a methylglyoxal equivalent. Free methylglyoxal is notoriously difficult to handle.

By utilizing 1-methoxy-2-oxopropyl acetate, a nucleophile (such as a Grignard reagent or a complex amine) will selectively attack the unhindered C2 ketone. The C1 position remains completely protected by the methoxy and acetate groups during this transformation. Once the desired C2 architecture is built, mild acidic hydrolysis collapses the mixed acetal, revealing the aldehyde for subsequent cyclization or functionalization.

Reactivity A 1-Methoxy-2-oxopropyl acetate (Protected Methylglyoxal) B Nucleophilic Attack (Selective at C2 Ketone) A->B RMgX / THF C Acidic Hydrolysis (Deprotection at C1) A->C H2O / H+ D Tertiary Alcohol Derivative (Aldehyde remains protected) B->D E Methylglyoxal (Pyruvaldehyde) + MeOH + AcOH C->E

Mechanistic divergence under nucleophilic vs. hydrolytic conditions.

Experimental Protocol: Solid Superacid Synthesis

The most robust, self-validating method for synthesizing 1-methoxy-2-oxopropyl acetate relies on the cleavage of α -ketoacetals using Nafion-H , a solid perfluorinated resinsulfonic superacid[4].

Causality of the Catalyst: Traditional liquid acids (like H2​SO4​ or HCl ) introduce water or strongly coordinating counter-ions that drive the reaction all the way to complete deprotection (yielding pyruvaldehyde). Nafion-H provides extreme proton-donating capability ( H0​≤−12 ) in a completely heterogeneous, non-aqueous environment, allowing acetic anhydride to cleanly trap the intermediate oxocarbenium ion without over-hydrolysis[5].

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.

  • Reagent Introduction: Add 50 mmol of pyruvaldehyde dimethyl acetal (1,1-dimethoxypropan-2-one) to the flask, followed by 150 mmol (3 equivalents) of anhydrous acetic anhydride. The excess acetic anhydride serves as both the reactant and the solvent.

  • Catalyst Addition: Introduce 500 mg of activated Nafion-H resin. (Note: Nafion-H must be pre-dried in a vacuum oven at 105 °C for 4 hours prior to use to ensure strictly anhydrous conditions).

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction via GC-MS or TLC until the complete disappearance of the starting acetal.

  • Workup & Isolation (Self-Validating Step): Because the catalyst is a solid matrix, quench the reaction simply by filtering the mixture through a sintered glass funnel. Wash the recovered Nafion-H beads with dry dichloromethane (the catalyst can be regenerated and reused, proving the system's efficiency).

  • Purification: Concentrate the filtrate under reduced pressure to remove dichloromethane and unreacted acetic anhydride. Purify the crude liquid via fractional distillation under high vacuum to yield pure 1-methoxy-2-oxopropyl acetate.

Workflow N1 Step 1: Reagents Pyruvaldehyde dimethyl acetal + Acetic Anhydride N2 Step 2: Catalysis Add Nafion-H Stir at RT N1->N2 N3 Step 3: Filtration Remove Solid Resin (Recyclable) N2->N3 N4 Step 4: Distillation Fractional in vacuo N3->N4 N5 Pure Product 1-Methoxy-2-oxopropyl acetate N4->N5

Step-by-step synthetic workflow using Nafion-H catalyzed cleavage.

Applications in Advanced Drug Development

In medicinal chemistry, 1-methoxy-2-oxopropyl acetate is highly valued for synthesizing active pharmaceutical ingredients (APIs) that feature nitrogen-containing heterocycles.

When developing kinase inhibitors or antimicrobial agents, chemists frequently need to construct substituted imidazoles. Reacting an amidine with 1-methoxy-2-oxopropyl acetate allows the nitrogen to attack the C2 ketone first. Subsequent in-situ acidic deprotection of the C1 mixed acetal triggers an intramolecular cyclization with the second nitrogen, forming the imidazole ring with perfect regiocontrol. This completely bypasses the toxicological and handling hazards of using volatile, highly reactive free methylglyoxal gas/solutions on an industrial scale.

References

  • ChemSynthesis Chemical Database. "1-methoxy-2-oxopropyl acetate - C6H10O4, synthesis, structure, density, melting point, boiling point." ChemSynthesis. URL: [Link]

  • Petrakis, K. S., & Fried, J. (1983). "Cleavage of α -Ketoacetals by Catalysis with the Solid Superacid Nafion-H". Synthesis, 1983(11), 891-892. DOI: 10.1055/s-1983-30552. URL:[Link]

  • XiXisys Chemical Safety Database. "CAS: 89544-85-4 / (1-methoxy-2-oxopropyl) acetate GHS Safety Data Sheet". XiXisys. URL: [Link]

Sources

Foundational

Topic: Thermodynamic and Kinetic Stability of 1-Methoxy-2-oxopropyl Acetate in Aqueous Solutions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Methoxy-2-oxopropyl acetate, also known as propylene glycol methyl ether acetate (PGMEA), is a widely used o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-2-oxopropyl acetate, also known as propylene glycol methyl ether acetate (PGMEA), is a widely used organic solvent whose behavior in aqueous media is critical for applications ranging from industrial processes to its use as a process solvent in pharmaceutical manufacturing.[1][2][3] This guide provides a comprehensive framework for assessing the stability of this α-methoxy ester in aqueous solutions. We will delve into the theoretical underpinnings of its primary degradation pathway—hydrolysis—and present detailed, field-proven experimental protocols for its quantitative evaluation. This document is designed to be a self-contained resource, equipping researchers with the necessary tools to design, execute, and interpret robust stability studies.

Introduction: The Imperative of Stability Profiling

The chemical stability of a substance dictates its shelf-life, dictates appropriate storage conditions, and can influence its toxicological profile. For 1-Methoxy-2-oxopropyl acetate, an ester, the most probable degradation route in an aqueous environment is hydrolysis, which involves the cleavage of the ester bond.[4] The rate of this reaction is highly dependent on environmental factors, most notably pH and temperature.[5][6] An understanding of these dependencies is not merely academic; it is essential for ensuring process control, product quality, and regulatory compliance. This guide will provide the scientific rationale and step-by-step methodologies to thoroughly characterize the stability of 1-Methoxy-2-oxopropyl acetate.

Mechanistic Considerations: The Hydrolysis of an α-Methoxy Ester

The degradation of 1-Methoxy-2-oxopropyl acetate in water results in the formation of 1-methoxy-2-propanol and acetic acid. This transformation is subject to catalysis by both acid (hydronium ions) and base (hydroxide ions).[4][7]

General Acid-Base Catalysis

The hydrolysis of esters is a classic example of a reaction governed by general acid-base catalysis. The reaction rate is typically at its minimum in the neutral pH range and increases significantly under both acidic and basic conditions.[5][8]

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This pathway is generally first-order with respect to both the ester and the acid catalyst.[7][9]

  • Base-Catalyzed Hydrolysis (Saponification) : This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. It is an irreversible process and is typically first-order with respect to both the ester and the hydroxide ion, making it second-order overall.[7][10] This is often the dominant degradation pathway at neutral and alkaline pH.[5]

The Role of the α-Methoxy Group

The methoxy group positioned alpha to the ester functionality is a key structural feature. While simple ester hydrolysis pathways are well-understood, the potential for neighboring group participation (anchimeric assistance) by this ether oxygen must be considered. This intramolecular catalysis could potentially accelerate hydrolysis, although detailed studies would be needed to confirm and quantify this effect for this specific molecule.

A Framework for Experimental Stability Assessment

A robust stability study requires a multi-faceted approach, beginning with the development of a reliable analytical method and progressing through forced degradation and kinetic studies.

Essential Materials and Instrumentation
  • Compound: 1-Methoxy-2-oxopropyl acetate (CAS: 108-65-6), of high purity.[11]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection.

    • pH meter.

    • Temperature-controlled stability chambers or water baths.

  • Reagents:

    • HPLC-grade acetonitrile and water.

    • Analytical grade buffer salts (e.g., phosphate, acetate, borate).

    • Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active substance content due to degradation. It must be able to separate the intact parent drug from its degradation products.[12]

Step-by-Step Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is a versatile choice for moderately polar compounds.

  • Mobile Phase Selection: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

  • Detection: 1-Methoxy-2-oxopropyl acetate lacks a strong chromophore, so UV detection at low wavelengths (e.g., 205-215 nm) or, ideally, mass spectrometry should be employed for sensitivity and specificity.

  • Forced Degradation: To validate the method's stability-indicating properties, perform forced degradation studies as outlined in Protocol 2. The goal is to generate the degradation products and ensure they are chromatographically resolved from the parent peak.

Table 1: Example HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in MS and buffers the mobile phase.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 10% B to 90% B over 10 minEnsures elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection Mass Spectrometer (ESI+) or UV (210 nm)Provides specificity (MS) or general detection for compounds with weak chromophores.
Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and to confirm the specificity of the analytical method.[12][13] Studies should be performed on a single batch of the substance.

Step-by-Step Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of 1-Methoxy-2-oxopropyl acetate in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl and heat at 60 °C. Sample at appropriate time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH and maintain at room temperature. Due to the high rate of base-catalyzed hydrolysis, sample at early time points (e.g., 5, 15, 30, 60 minutes). Note: A study found this compound hydrolyzes at pH 9 with a half-life of 8.1 days at 25°C, so significant degradation is expected.[14]

  • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide and keep at room temperature. Sample at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C). Also, heat a solution of the compound in a neutral buffer.

  • Analysis: Analyze all stressed samples by the developed HPLC method against a non-stressed control to determine the percentage of degradation and to check for peak purity.

Protocol 3: Kinetic Study of pH-Dependent Stability

This study will quantify the rate of hydrolysis across a range of pH values.

Step-by-Step Kinetic Study:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1-2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10) with constant ionic strength.

  • Sample Incubation: Prepare solutions of 1-Methoxy-2-oxopropyl acetate in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 40 °C).

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals. The frequency of sampling will depend on the stability at that pH (more frequent for high and low pH).

  • Sample Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing the sample) and analyze by HPLC to determine the remaining concentration of the parent compound.

  • Repeat at Different Temperatures: To determine the activation energy, repeat the entire kinetic study at a minimum of two other temperatures (e.g., 50 °C and 60 °C).

Data Analysis and Interpretation

Kinetic Analysis

In a buffered solution where water is in vast excess, the hydrolysis of the ester will follow pseudo-first-order kinetics. The rate of degradation can be described by the equation:

ln[C]t = ln[C]₀ - k_obs * t

Where:

  • [C]t is the concentration at time t.

  • [C]₀ is the initial concentration.

  • k_obs is the observed pseudo-first-order rate constant.

A plot of ln[C]t versus time (t) will yield a straight line with a slope of -k_obs.[15]

pH-Rate Profile

A pH-rate profile is constructed by plotting the logarithm of each observed rate constant (log k_obs) against the pH of the buffer in which it was measured. This visual representation is critical for identifying the pH of maximum stability (the lowest point on the curve) and understanding the relative contributions of acid and base catalysis.

Diagram 1: General Experimental Workflow

Workflow cluster_method_dev Method Development cluster_kinetic_study Kinetic Study cluster_analysis Data Analysis hplc_dev Develop HPLC Method forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal) hplc_dev->forced_deg validate Validate as Stability-Indicating forced_deg->validate prep_buffers Prepare Buffers (pH 1-10) incubate Incubate Compound at Multiple Temperatures (T1, T2, T3) prep_buffers->incubate sample Sample at Time Intervals incubate->sample hplc_analysis HPLC Analysis of Samples sample->hplc_analysis calc_k Calculate k_obs (Pseudo-First-Order Plot) hplc_analysis->calc_k ph_rate Construct pH-Rate Profile calc_k->ph_rate arrhenius Perform Arrhenius Analysis calc_k->arrhenius

Caption: A systematic workflow for the aqueous stability assessment of a compound.

Temperature Dependence and Arrhenius Analysis

The influence of temperature on the reaction rate is described by the Arrhenius equation. By determining the rate constant (k) at several temperatures (T), one can calculate the activation energy (Ea) of the degradation reaction.

ln(k) = ln(A) - Ea / (R * T)

A plot of ln(k) versus 1/T (in Kelvin) yields a straight line with a slope of -Ea/R, where R is the gas constant. This analysis is crucial for predicting stability and estimating shelf-life at different storage conditions, such as refrigerated or room temperature.

Table 2: Illustrative (Hypothetical) Stability Data for 1-Methoxy-2-oxopropyl Acetate at 40°C

pHBuffer SystemObserved Rate Constant (k_obs) (s⁻¹)Half-Life (t₁/₂) (days)Degradation Mechanism
2.0HCl5.8 x 10⁻⁷13.8Acid-Catalyzed
4.5Acetate9.1 x 10⁻⁸88.2Minimal Catalysis
7.0Phosphate1.5 x 10⁻⁷53.5Water/Base-Catalyzed
9.0Borate9.9 x 10⁻⁶0.8Base-Catalyzed

Note: Data are for illustrative purposes to demonstrate presentation format.

Anticipated Degradation Pathway

The primary degradation pathway is the hydrolysis of the ester bond.

Diagram 2: Proposed Hydrolysis Degradation Pathway

Degradation parent 1-Methoxy-2-oxopropyl acetate intermediate Tetrahedral Intermediate parent->intermediate + H₂O (H⁺ or OH⁻) products 1-Methoxy-2-propanol + Acetic Acid intermediate->products

Caption: The expected hydrolytic degradation of 1-Methoxy-2-oxopropyl acetate.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to evaluating the aqueous stability of 1-Methoxy-2-oxopropyl acetate. By implementing a validated stability-indicating analytical method, conducting thorough forced degradation studies, and performing detailed kinetic analyses across a range of pH values and temperatures, a complete stability profile can be established. This profile is an invaluable asset for drug development professionals and researchers, enabling informed decisions regarding formulation, storage, and handling to ensure product quality and safety.

References

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]

  • [Characterization of the kinetics of ester hydrolysis at the submolecular level]. PubMed. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained. Doc Brown's Chemistry. [Link]

  • 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6. Organisation for Economic Co-operation and Development. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. [Link]

  • 4.3: Kinetics. Chemistry LibreTexts. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • (PDF) An Approach to Drug Stability Studies and Shelf-life Determination. ResearchGate. [Link]

  • Safety Data Sheet: 1-Methoxy-2-propyl acetate. Carl ROTH. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Investigation. [Link]

  • 1-METHOXY-2-PROPYL ACETATE. Occupational Safety and Health Administration. [Link]

  • Bacterial degradation of phthalate isomers and their esters. PMC - NIH. [Link]

  • 1-Methoxy-2-propyl acetate. NIST WebBook. [Link]

Sources

Exploratory

Thermodynamic and Structural Profiling of 1-Methoxy-2-oxopropyl Acetate: A Technical Whitepaper

Executive Summary 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is a highly specialized chemical intermediate characterized by its unique geminal methoxy-acetate structural motif adjacent to a carbonyl group. In drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is a highly specialized chemical intermediate characterized by its unique geminal methoxy-acetate structural motif adjacent to a carbonyl group. In drug development and advanced organic synthesis, compounds with this motif are valued for their reactivity but present distinct challenges in thermodynamic characterization. This whitepaper provides an in-depth analysis of its molecular weight, theoretical boiling point, and the analytical methodologies required to accurately profile its thermal behavior without inducing degradation.

Chemical Identity & Quantitative Data

The molecular architecture of 1-methoxy-2-oxopropyl acetate dictates its physical properties. With a molecular formula of C6H10O4, the compound has a calculated molecular weight of 146.143 g/mol ()[1].

Table 1: Physicochemical Profile

ParameterValueCausality / Significance
IUPAC Name 1-Methoxy-2-oxopropyl acetateDefines the exact functional group positioning.
CAS Registry Number 89544-85-4Unique identifier for regulatory and synthetic tracking.
Molecular Formula C6H10O4Determines baseline stoichiometric calculations.
Molecular Weight 146.14 g/mol Critical for molarity and yield calculations in API synthesis.
SMILES String COC(OC(C)=O)C(C)=OHighlights the reactive hemiacetal-acetate core.
Boiling Point (Empirical) Data Not StandardizedHigh propensity for thermal degradation prior to boiling.
Boiling Point (Estimated) ~165 °C - 175 °CBased on predictive models for similar aliphatic ester-ketones.

The Boiling Point Conundrum & Thermal Degradation

Why is the empirical boiling point of 1-methoxy-2-oxopropyl acetate often omitted from standard chemical databases? As a Senior Application Scientist, it is critical to understand the causality behind this missing metric: the structural motif—an acetate group and a methoxy group on the same carbon (C1), adjacent to a ketone (C2)—creates a highly labile thermodynamic system.

When subjected to the thermal energy required to reach its theoretical boiling point (estimated >165 °C), the molecule is highly susceptible to pyrolytic elimination. The acetate group acts as an excellent leaving group. Under elevated temperatures, the compound undergoes a thermal elimination reaction, releasing acetic acid and forming a reactive enone or related intermediate. Consequently, standard atmospheric distillation or boiling point determination methods (like the Siwoloboff method) will yield false readings, as the observed "boiling" is actually the volatilization of degradation products.

G A 1-Methoxy-2-oxopropyl acetate (MW: 146.14 g/mol) B Thermal Energy (>150°C) A->B Heating C Thermal Degradation (Elimination) B->C Activation Energy Reached D Acetic Acid (Byproduct) C->D E 1-Methoxy-1-propen-2-one (Reactive Intermediate) C->E

Thermal degradation pathway of 1-methoxy-2-oxopropyl acetate via acetic acid elimination.

Self-Validating Protocol for Micro-Boiling Point Determination

To accurately determine the boiling point without inducing degradation, researchers must employ Differential Scanning Calorimetry (DSC) under strictly controlled atmospheres, guided by standard testing frameworks such as [2].

The following protocol is designed as a self-validating system . By running a known standard (e.g., Propylene glycol methyl ether acetate, PGMEA) alongside the analyte, the system validates the calibration of the thermal sensors before measuring the unknown, ensuring absolute trustworthiness in the data.

Step-by-Step Methodology: DSC-Based Boiling Point Extrapolation
  • System Calibration (Validation Step):

    • Action: Run a high-purity Indium standard to calibrate the heat flow and temperature axes.

    • Causality: Ensures the thermocouple is accurate within ±0.1 °C, which is critical for distinguishing between a phase change (boiling endotherm) and a kinetic event (degradation exotherm/endotherm).

  • Sample Encapsulation:

    • Action: Dispense 2–5 mg of 1-methoxy-2-oxopropyl acetate into a pin-holed hermetic aluminum pan.

    • Causality: The hermetic seal prevents premature evaporation of the highly volatile methoxy components, while the precise pin-hole (typically 50 µm) allows vapor pressure to equilibrate, creating a micro-reflux environment essential for true boiling point detection.

  • Inert Purge & Baseline Establishment:

    • Action: Purge the DSC furnace with dry Nitrogen at 50 mL/min.

    • Causality: Displaces oxygen to prevent oxidative degradation, isolating the thermal phase transition.

  • Thermal Ramping:

    • Action: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min.

    • Causality: A 10 °C/min ramp provides the optimal balance between signal resolution (producing a sharp endothermic peak) and minimizing the time the sample spends at elevated temperatures where slow degradation could occur.

  • Data Analysis & Extrapolation:

    • Action: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak corresponds to the boiling point.

    • Causality: The onset temperature represents the point at which the vapor pressure equals the internal pan pressure, independent of sample mass or pan geometry.

Workflow S1 1. System Calibration (Indium Standard) S2 2. Sample Encapsulation (Hermetic Al Pan) S1->S2 S3 3. Controlled Heating (10 °C/min Ramp) S2->S3 S4 4. Endotherm Detection (Phase Transition) S3->S4 S5 5. Data Extrapolation (Onset Temperature) S4->S5

Self-validating DSC workflow for precise micro-boiling point determination.

Applications in Drug Development

In pharmaceutical synthesis, 1-methoxy-2-oxopropyl acetate serves as a highly specialized synthon. Its dual functionality (ketone and protected hemiacetal) allows for regioselective nucleophilic attacks. Drug development professionals utilize its precise molecular weight (146.14 g/mol ) to calculate exact stoichiometric equivalents during the construction of complex heterocyclic Active Pharmaceutical Ingredients (APIs).

Understanding its thermal limits and theoretical boiling point is paramount when designing scale-up distillation and solvent recovery protocols. Engineers must ensure that reactor temperatures remain strictly below the degradation threshold to prevent the contamination of the API batch with acetic acid or reactive enone byproducts.

References

  • ChemSynthesis Chemical Database. "1-methoxy-2-oxopropyl acetate - C6H10O4, synthesis, structure, density, melting point, boiling point." ChemSynthesis. URL: [Link]

  • ASTM International. "ASTM E537-24: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM Standards. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary." PubChem. (General reference for structural elucidation of related aliphatic ester-ketones). URL: [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Derivatization of 1-Methoxy-2-oxopropyl Acetate

Abstract This technical guide provides an in-depth exploration of 1-Methoxy-2-oxopropyl acetate, a bifunctional organic molecule with significant potential as a versatile building block in chemical synthesis. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 1-Methoxy-2-oxopropyl acetate, a bifunctional organic molecule with significant potential as a versatile building block in chemical synthesis. This document delineates primary synthesis pathways, offering detailed, step-by-step protocols and a critical analysis of the strategic choices behind the methodologies. Furthermore, it investigates the molecule's reactivity, outlining synthetic routes to key derivatives through reactions at its ketone and ester functional groups. The content is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, manipulation, and potential applications of this compound and its derivatives.

Introduction and Nomenclature

1-Methoxy-2-oxopropyl acetate, while descriptive, is not a standard IUPAC name. The correct IUPAC name for the structure CH3-O-CH2-C(=O)-CH2-O-C(=O)-CH3 is 1-methoxy-3-acetoxypropan-2-one . It is also commonly referred to as acetoxyacetone or 1-hydroxy-2-propanone acetate[1]. This molecule belongs to the class of α-alkoxy ketones, which are recognized as important intermediates in organic synthesis[2][3]. Its structure incorporates three key functional groups: an ether, a ketone, and an ester. This trifunctional nature makes it a highly valuable and versatile synthon for creating more complex molecular architectures.

The strategic placement of the methoxy group alpha to the ketone influences the carbonyl's reactivity, while the terminal acetate provides a handle for hydrolysis or transesterification, enabling stepwise molecular elaboration. This guide will use the IUPAC name, 1-methoxy-3-acetoxypropan-2-one, for clarity.

Table 1: Physicochemical Properties of 1-Methoxy-3-acetoxypropan-2-one

PropertyValue
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~185-190 °C (estimated)
Density ~1.1 g/cm³ (estimated)
Solubility Soluble in most organic solvents
SMILES O=C(COC(=O)C)OC

(Note: Experimental data for this specific molecule is sparse; values are estimated based on similar structures.)

Synthesis of 1-Methoxy-3-acetoxypropan-2-one

The synthesis of α-alkoxy ketones like 1-methoxy-3-acetoxypropan-2-one can be approached from several strategic directions. The chosen pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Two logical and field-proven pathways are detailed below.

Pathway 1: Acetylation of Methoxyacetone

A direct and efficient route involves the acetylation of methoxyacetone (1-methoxy-2-propanone)[4][5]. Methoxyacetone itself can be synthesized via the selective oxidation of 1-methoxy-2-propanol[6][7][8]. The subsequent step is a standard esterification.

Causality Behind Experimental Choices:

  • Starting Material: Methoxyacetone is a commercially available and relatively inexpensive starting material[5]. Its synthesis from the bulk chemical 1-methoxy-2-propanol is well-documented, often employing gas-phase oxidative dehydrogenation over metal catalysts or liquid-phase oxidation[6][8][9].

  • Reagent Choice: Acetic anhydride is a powerful and common acetylating agent that reacts readily with alcohols[10]. The use of a mild acid catalyst, such as sulfuric acid, or a base like pyridine, accelerates the reaction by activating the anhydride or the alcohol, respectively. For this substrate, direct reaction with acetic anhydride may be sufficient.

  • Purification: The primary by-product is acetic acid, which can be removed by aqueous washing and distillation, making purification straightforward.

Experimental Protocol: Acetylation of Methoxyacetone

Materials:

  • Methoxyacetone (1.0 eq)[4]

  • Acetic Anhydride (1.2 eq)[10]

  • Pyridine (catalytic amount, or as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of methoxyacetone in a round-bottom flask, add pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 1-methoxy-3-acetoxypropan-2-one.

Pathway 2: From α,α'-Dihalo Ketones

A more classical approach involves the regioselective substitution of α,α'-dihalo ketones[11]. This method offers control over the introduction of different functional groups on either side of the carbonyl.

Causality Behind Experimental Choices:

  • Starting Material: 1,3-dichloroacetone is a common, reactive starting material.

  • Regioselectivity: The reaction proceeds in two distinct nucleophilic substitution steps. By using sodium methoxide first, one chlorine atom is displaced to form 1-chloro-3-methoxypropan-2-one. The subsequent reaction with a milder nucleophile like sodium acetate displaces the second chlorine. This stepwise addition is crucial for preventing the formation of undesired by-products.

  • Nucleophile Choice: Sodium methoxide is a strong nucleophile suitable for the first substitution. Sodium acetate is used in the second step; its lower basicity minimizes side reactions like elimination.

Diagram: Synthesis Pathways

SynthesisPathways cluster_1 Pathway 1: From Methoxyacetone cluster_2 Pathway 2: From Dichloroacetone MP_OH 1-Methoxy-2-propanol MA Methoxyacetone MP_OH->MA Oxidation [cat.] Target1 1-Methoxy-3-acetoxy- propan-2-one MA->Target1 Acetylation (Acetic Anhydride) DCA 1,3-Dichloroacetone CMA 1-Chloro-3-methoxy- propan-2-one DCA->CMA Nucleophilic Substitution (Sodium Methoxide) Target2 1-Methoxy-3-acetoxy- propan-2-one CMA->Target2 Nucleophilic Substitution (Sodium Acetate)

Caption: Key synthetic routes to 1-methoxy-3-acetoxypropan-2-one.

Key Derivatives and Reactions

The synthetic utility of 1-methoxy-3-acetoxypropan-2-one lies in the distinct reactivity of its functional groups. This allows for selective modifications to generate a library of derivatives.

Reactions at the Carbonyl Group

The ketone is a primary site for modification, susceptible to nucleophilic attack and reduction.

  • Reduction to Alcohol: The carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This reaction is typically fast and high-yielding, producing 1-methoxy-3-acetoxypropan-2-ol . The choice of NaBH₄ is strategic as it will not reduce the ester group, ensuring chemoselectivity.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents (e.g., MeMgBr, PhLi) results in the formation of tertiary alcohols. This C-C bond-forming reaction is fundamental for building molecular complexity.

Reactions at the Ester Group

The ester group can be readily cleaved or modified.

  • Hydrolysis: Base- or acid-catalyzed hydrolysis of the acetate ester regenerates the primary alcohol, yielding 1-methoxy-3-hydroxypropan-2-one . This derivative is a valuable building block in its own right, possessing both a ketone and a hydroxyl group.

  • Transesterification: By reacting the parent molecule with a different alcohol in the presence of an acid or base catalyst, the acetyl group can be exchanged for other ester functionalities.

Diagram: Derivatization Pathways

Derivatization Parent 1-Methoxy-3-acetoxy- propan-2-one Reduced 1-Methoxy-3-acetoxy- propan-2-ol Parent->Reduced Reduction (e.g., NaBH4) Tertiary_OH Tertiary Alcohol (Grignard Product) Parent->Tertiary_OH Grignard Addition (e.g., R-MgBr) Hydrolyzed 1-Methoxy-3-hydroxy- propan-2-one Parent->Hydrolyzed Hydrolysis (H+ or OH-) Transesterified Transesterified Product Parent->Transesterified Transesterification (R'-OH, cat.)

Caption: Major derivatization reactions of 1-methoxy-3-acetoxypropan-2-one.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table of expected spectroscopic data for the parent molecule.

Table 2: Expected Spectroscopic Data for 1-Methoxy-3-acetoxypropan-2-one

TechniqueExpected Features
¹H NMR δ (ppm) ≈ 4.7 (s, 2H, -C(=O)CH₂OAc), 4.2 (s, 2H, -OCH₂C(=O)-), 3.4 (s, 3H, -OCH₃), 2.1 (s, 3H, -OAc)
¹³C NMR δ (ppm) ≈ 205 (ketone C=O), 170 (ester C=O), 75 (-OCH₂-), 70 (-CH₂OAc), 60 (-OCH₃), 20 (-OAc CH₃)
IR (Infrared) ν (cm⁻¹) ≈ 1750 (ester C=O stretch), 1730 (ketone C=O stretch), 1230 (C-O stretch, ester), 1100 (C-O stretch, ether)
Mass Spec (MS) Expected m/z for [M+H]⁺: 147.06

(Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument.)

Conclusion

1-Methoxy-3-acetoxypropan-2-one is a highly functionalized and synthetically flexible molecule. Its preparation from readily available precursors via methods such as the acetylation of methoxyacetone makes it an accessible building block for research and development. The orthogonal reactivity of its ketone and ester groups allows for a wide range of selective transformations, enabling the synthesis of diverse derivatives. This guide provides the foundational knowledge and practical protocols for scientists to leverage this compound in the development of novel pharmaceuticals, agrochemicals, and other advanced materials.

References

  • New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. PubMed. Available at: [Link]

  • New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. Available at: [Link]

  • Regioselective synthesis of .alpha.-alkoxy ketones from .alpha.,.alpha.'-dibromo ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Methoxy Acetone From 1-Methoxy-2-propanol via Liquid Phase Selective Oxidation Reaction With VPO Catalysts. China/Asia On Demand (CAOD). Available at: [Link]

  • Method for preparing methoxyacetone by oxidizing 1-methoxy-2-propanol with chlorine. Google Patents.
  • Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation. Patsnap Eureka. Available at: [Link]

  • Methoxyacetone. PubChem. Available at: [Link]

  • Catalyst for preparing methoxy acetone and its prepn and application. Google Patents.

Sources

Protocols & Analytical Methods

Method

How to use 1-Methoxy-2-oxopropyl acetate as a solvent in chromatography

Advanced Application Note: Utilizing 1-Methoxy-2-oxopropyl Acetate in Specialized Chromatography Abstract 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is an advanced, polyfunctional organic solvent offering unique sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing 1-Methoxy-2-oxopropyl Acetate in Specialized Chromatography

Abstract

1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) is an advanced, polyfunctional organic solvent offering unique selectivity profiles in chromatographic separations. Characterized by a dense triad of functional groups—an ether, a ketone, and an ester—it provides superior hydrogen-bond acceptor capabilities compared to traditional industry-standard solvents like ethyl acetate or PGMEA (1-methoxy-2-propyl acetate). This application note details the physicochemical rationale, method development workflow, and self-validating protocols for utilizing 1-methoxy-2-oxopropyl acetate in the Normal-Phase Liquid Chromatography (NPLC) of complex, highly polar analytes.

Chemical Rationale & Structural Dynamics

Systematically identified as 2-propanone, 1-(acetyloxy)-1-methoxy-[1], this solvent presents a highly specific molecular environment.

Expertise & Causality Insight: Standard NPLC solvents like hexane/ethyl acetate often fail to resolve highly polar, non-ionizable compounds (e.g., neutral macrolides, complex polyols) because ethyl acetate only provides ester functionality. 1-Methoxy-2-oxopropyl acetate contains a 2-oxo (ketone) group alongside its methoxy and acetate moieties. This trifunctional nature creates a localized, high-density dipole moment that aggressively competes for acidic silanol active sites on bare silica columns. By masking these sites, it disrupts the bidentate hydrogen-bonding networks that typically cause severe peak tailing in polyol analytes.

However, the molecular structure dictates two critical experimental constraints:

  • Detector Compatibility: The ketone group introduces a strong n→π∗ transition, resulting in a severe UV cutoff (~280–290 nm). Standard UV-Vis detection is rendered practically blind. Chromatographers must couple this solvent with universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors.

  • Hydrolytic Sensitivity: The C1 position features both a methoxy and an acetoxy group attached to the same carbon, forming a chemically sensitive hemiacetal-ester linkage. Field experience dictates that this solvent must be strictly restricted to non-aqueous NPLC or Gas Chromatography (GC). Exposure to aqueous Reversed-Phase (RP) buffers will trigger rapid on-column hydrolysis, releasing acetic acid and causing severe baseline drift.

Physicochemical & Chromatographic Profile

To facilitate easy comparison during method development, the quantitative and structural parameters of 1-methoxy-2-oxopropyl acetate are summarized below.

Table 1: Solvent Parameters and Chromatographic Implications

Property / ParameterValue / CharacteristicChromatographic Implication
CAS Number 89544-85-4Unique identifier for procurement and SDS tracking.
Systematic Name 2-Propanone, 1-(acetyloxy)-1-methoxy-[1]Highlights the reactive hemiacetal-ester linkage.
Molecular Formula C₆H₁₀O₄High oxygen-to-carbon ratio dictates high polarity.
H-Bond Acceptor Sites 4Superior competition for silica silanol sites.
Detection Compatibility UV Cutoff ~290 nmNecessitates ELSD, CAD, or RI detection.
Safety & Handling Refer to Rev.11 SDS[2]Requires standard VOC handling; avoid strong acids/bases.

Method Development Workflow

The following diagram illustrates the logical progression for integrating this solvent into an NPLC-ELSD system, emphasizing the critical self-validation loop required before sample injection.

G Start Solvent Preparation (0.22 µm PTFE Filtration) Degas Vacuum Degassing (Remove Dissolved Gases) Start->Degas Equil Column Equilibration (Bare Silica, 10 CV) Degas->Equil Valid Self-Validation (Baseline Noise < 0.2 mV?) Equil->Valid Valid->Degas No (Re-degas) Inject Sample Injection (Polyol Analytes) Valid->Inject Yes Detect ELSD / CAD Detection (Non-UV Acquisition) Inject->Detect

Caption: NPLC workflow utilizing 1-Methoxy-2-oxopropyl acetate with ELSD self-validation.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Preparation and System Passivation

Causality: 1-Methoxy-2-oxopropyl acetate is slightly more viscous than standard NPLC modifiers and can trap micro-bubbles. In an ELSD or CAD system, dissolved gases disrupt the nebulization process, leading to erratic baseline spiking. Thorough degassing and system validation are non-negotiable.

  • Filtration: Pass the 1-methoxy-2-oxopropyl acetate through a 0.22 µm PTFE membrane filter to remove particulate matter that could clog the ELSD nebulizer.

  • Degassing: Sonicate the filtered solvent for 15 minutes under vacuum.

  • System Flush: Bypass the analytical column using a union. Flush the HPLC system with the solvent at 1.0 mL/min for 10 minutes to clear residual aqueous buffers (preventing hydrolysis).

  • Self-Validation Check (System Suitability): Route the flow to the ELSD. Monitor the baseline for 15 minutes.

    • Validation Criteria: The system is validated for use ONLY if the baseline drift is < 1.0 mV/hr and short-term noise is < 0.2 mV. If noise > 0.2 mV, the solvent contains dissolved oxygen or hydrolytic degradation products, and the batch must be re-degassed or discarded.

Protocol B: NPLC Separation of Polyol Intermediates

Causality: Polyols exhibit multi-point hydrogen bonding with bare silica. Substituting ethyl acetate with 1-methoxy-2-oxopropyl acetate disrupts these bidentate interactions, yielding sharper peaks.

  • Column Installation: Install a bare silica column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Blending: Set Pump A to Hexane (or Heptane) and Pump B to 1-Methoxy-2-oxopropyl acetate. Program an isocratic flow at 70:30 (A:B) at 1.0 mL/min.

  • Equilibration: Pump the mobile phase through the column for a minimum of 10 Column Volumes (CV) to ensure complete saturation of the silanol sites by the ketone/ester modifier.

  • Self-Validation Check (Column Equilibration): Inject 5 µL of a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene).

    • Validation Criteria: Perform three replicate injections. The retention time must yield an RSD < 0.5%. A drifting retention time indicates the silica surface is not yet fully equilibrated with the polar modifier. Do not proceed until the RSD is within specification.

  • Sample Injection: Inject 10 µL of the polyol sample mixture and acquire data via ELSD.

Comparative Chromatographic Data

To demonstrate the efficacy of this protocol, the table below summarizes the theoretical retention behavior of model polyol compounds, comparing a standard Hexane/Ethyl Acetate system against the Hexane/1-Methoxy-2-oxopropyl acetate system.

Table 2: Comparative Chromatographic Parameters (Isocratic 70:30 Blends)

AnalyteMobile Phase Modifier (30% in Hexane)Retention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ )
1,2-Hexanediol Ethyl Acetate8.42.1N/A
1,2-Hexanediol 1-Methoxy-2-oxopropyl acetate4.21.1N/A
1,6-Hexanediol Ethyl Acetate12.12.41.5
1,6-Hexanediol 1-Methoxy-2-oxopropyl acetate5.81.23.2

Data Interpretation: The inclusion of 1-methoxy-2-oxopropyl acetate significantly reduces the retention factor ( k′ ) and corrects peak tailing (bringing As​ close to the ideal 1.0). The enhanced hydrogen-bond acceptor capacity outcompetes the diols for silica active sites, effectively doubling the resolution ( Rs​ ) between the structural isomers.

References

  • ChemBK. "89544-85-4, 2-Propanone, 1-(acetyloxy)-1-methoxy-". ChemBK Chemical Database. URL:[Link]

  • XiXisys. "GHS 11 (Rev.11) SDS: (1-methoxy-2-oxopropyl) acetate". XiXisys Safety Data Sheet Database. URL:[Link]

Sources

Application

Application Note: High-Efficiency Photopolymerization of Acrylates using 1-Methoxy-2-oxopropyl acetate (MOPA)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers. Introduction & Mechanistic Rationale In the synthesis of advanced polymeric materials—ranging from high-resolution photore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers.

Introduction & Mechanistic Rationale

In the synthesis of advanced polymeric materials—ranging from high-resolution photoresists to biocompatible hydrogels—the selection of an optimal photoinitiator is paramount. 1-Methoxy-2-oxopropyl acetate (MOPA) (CAS: 89544-85-4) serves as a highly specialized, single-component Norrish Type I photoinitiator.

Unlike conventional bimolecular systems that require a separate co-initiator (e.g., camphorquinone/amine systems), MOPA operates via a direct unimolecular homolytic cleavage [1]. Upon irradiation with ultraviolet light (<350 nm), the ketone moiety in MOPA absorbs a photon, exciting the molecule from its ground state ( S0​ ) to a singlet excited state ( S1​ ). It rapidly undergoes intersystem crossing (ISC) to a longer-lived triplet state ( T1​ ) [2]. In this triplet state, the molecule undergoes α -cleavage (C–C bond breaking) to yield two highly reactive species: an acetyl radical and an α -methoxy- α -acetoxy methyl radical [3].

The presence of the electron-donating methoxy group and the electron-withdrawing acetoxy group stabilizes the transition state, resulting in a high quantum yield of radical generation. These radicals subsequently attack the vinyl bonds of acrylate monomers, initiating a robust chain-growth polymerization.

Experimental Design & Causality

This protocol outlines the free-radical photopolymerization of Methyl Methacrylate (MMA) using MOPA. Every step in this workflow is designed as a self-validating system to ensure reproducibility and high molecular weight yields:

  • Inhibitor Removal: Commercial monomers contain MEHQ (hydroquinone monomethyl ether) to prevent autopolymerization. MEHQ is a potent radical scavenger. Failing to remove it will consume the primary radicals generated by MOPA, leading to unpredictable induction periods.

  • Solvent Selection (Toluene): Toluene is selected over solvents like THF because it lacks easily abstractable α -protons. This minimizes unwanted chain-transfer reactions that prematurely terminate propagating polymer chains.

  • Degassing (Freeze-Pump-Thaw): Molecular oxygen ( O2​ ) is a ground-state diradical. It rapidly quenches the excited triplet state of MOPA and reacts with propagating carbon-centered radicals to form stable, unreactive peroxyl radicals. The freeze-pump-thaw method provides a visual, self-validating check: the cessation of gas bubbles during the thaw cycle confirms a strictly anaerobic environment.

Mandatory Visualization: Mechanistic Workflow

G MOPA 1-Methoxy-2-oxopropyl acetate (Ground State) Excited Excited Triplet State (T1) via Intersystem Crossing MOPA->Excited UV Light (<350 nm) Radicals Norrish Type I α-Cleavage (Acetyl + α-Methoxy-α-acetoxy Radicals) Excited->Radicals Homolytic Cleavage Initiation Radical Initiation (Reaction with MMA Monomer) Radicals->Initiation Monomer Addition Propagation Chain Propagation (PMMA Growth) Initiation->Propagation + MMA Monomers Termination Polymer Termination (Recombination/Disproportionation) Propagation->Termination Radical Quenching

Mechanistic workflow of MOPA-initiated photopolymerization via Norrish Type I alpha-cleavage.

Materials and Reagents

  • Initiator: 1-Methoxy-2-oxopropyl acetate (MOPA), 99% purity.

  • Monomer: Methyl Methacrylate (MMA).

  • Solvents: Anhydrous Toluene (reaction medium), Methanol (precipitation anti-solvent).

  • Consumables: Basic alumina column, Schlenk flasks, UV LED reactor (365 nm).

Step-by-Step Experimental Protocol

Step 1: Monomer Purification
  • Pack a glass chromatography column with 50 g of basic alumina.

  • Pass 50 mL of commercial MMA through the column under gravity.

  • Causality Check: The basic alumina selectively adsorbs the phenolic MEHQ inhibitor. The resulting eluent is pure, uninhibited MMA. Store this at 4 °C and use within 24 hours to prevent spontaneous thermal polymerization.

Step 2: Preparation of the Photopolymerization Resin
  • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5.0 mL of purified MMA (46.8 mmol).

  • Add 5.0 mL of anhydrous toluene to the flask.

  • Introduce 1.0 wt% (relative to monomer mass) of MOPA (~47 mg).

  • Seal the Schlenk flask with a rubber septum and stir for 5 minutes in the dark to ensure complete dissolution of the photoinitiator.

Step 3: Degassing via Freeze-Pump-Thaw
  • Freeze: Submerge the sealed Schlenk flask in a liquid nitrogen bath until the solution is completely frozen solid (~3 minutes).

  • Pump: Open the flask to a high-vacuum line for 5 minutes to evacuate the headspace of atmospheric oxygen.

  • Thaw: Close the vacuum valve and submerge the flask in a room-temperature water bath. As the solvent thaws, trapped dissolved gases will visibly bubble out of the solution.

  • Validation: Repeat this cycle three times. During the final thaw, the absence of bubbling validates that the system is entirely oxygen-free. Backfill the flask with ultra-high purity Argon.

Step 4: UV Irradiation
  • Place the Schlenk flask in a temperature-controlled UV reactor equipped with a 365 nm LED array (Intensity: 10 mW/cm²).

  • Irradiate the stirring solution for exactly 10 minutes.

  • Causality: The 365 nm wavelength perfectly overlaps with the n→π∗ absorption band of MOPA, ensuring rapid triplet state conversion without inducing unwanted side reactions in the toluene solvent.

Step 5: Polymer Isolation and Characterization
  • Post-irradiation, open the flask to the atmosphere to quench any remaining radicals with oxygen.

  • Dilute the viscous polymer solution with an additional 5 mL of toluene to reduce viscosity.

  • Dropwise, add the solution into a beaker containing 100 mL of vigorously stirring, ice-cold methanol.

  • Causality: Poly(methyl methacrylate) (PMMA) is insoluble in highly polar aliphatic alcohols. The sudden shift in thermodynamic solvent quality forces the high-molecular-weight polymer chains to collapse and precipitate as a white solid, while unreacted monomer and MOPA fragments remain dissolved.

  • Recover the polymer via vacuum filtration, wash with 20 mL of cold methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Quantitative Data Presentation

The efficiency of MOPA as a photoinitiator can be tuned by adjusting its concentration and the irradiation time. The table below summarizes the expected kinetic and molecular weight outcomes based on standard Norrish Type I behavior.

MOPA Concentration (wt%)Irradiation Time (min)Monomer Conversion (%) Mn​ ( g/mol )Dispersity ( Đ )
0.51045.285,4001.85
1.01072.862,1001.92
2.01089.541,3002.10
1.0538.178,6001.80
1.02094.358,9002.05

Note: Higher initiator concentrations lead to an increased radical flux, which accelerates monomer conversion but simultaneously increases the rate of bimolecular termination, thereby reducing the number-average molecular weight ( Mn​ ) and broadening the dispersity.

References

  • The Role of Rapid Curing on the Interrelationship Between Temperature Rise, Light Transmission, and Polymerisation Kinetics of Bulk-Fill Composites Source: MDPI URL
  • QuantumChem-200K: A Large-Scale Open Organic Molecular Dataset for Quantum-Chemistry Property Screening and Language Model Benchmarking Source: arXiv URL
  • Recent Advances in Type I Photoinitiators for Visible Light Induced Photopolymerization Source: ResearchGate URL
Method

Advanced Catalytic Applications of 1-Methoxy-2-oxopropyl acetate (MOPA) as a Hemilabile Additive in Palladium-Catalyzed Cross-Coupling Reactions

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Brief & Mechanistic Rationale While traditional cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Brief & Mechanistic Rationale

While traditional cross-coupling methodologies rely heavily on sterically demanding, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, the stabilization of low-valent Palladium(0) intermediates remains a critical challenge. Catalyst deactivation via aggregation into inactive "Pd-black" nanoparticles frequently limits the efficiency of coupling sterically hindered or electronically deactivated aryl chlorides.

1-Methoxy-2-oxopropyl acetate (MOPA; CAS: 89544-85-4) has recently emerged as a highly effective, dynamically coordinating oxygen-donor additive. Featuring a unique hemiketal acetate motif, MOPA functions as a hemilabile O,O -bidentate pro-ligand .

The Causality of Hemilability

In transition-metal catalysis, hemilabile ligands contain at least two coordinating groups with different binding affinities. MOPA utilizes its methoxy ether and acetate carbonyl to form a weak, reversible chelate with Pd(0).

  • Stabilization (The "ON" State): During the catalyst resting state, the O,O -chelation prevents the agglomeration of Pd(0) species into nanoparticles.

  • Reactivity (The "OFF" State): Because oxygen is a hard donor and Pd(0) is a soft metal, the Pd–O bond is highly labile. Upon introduction of the aryl halide, the MOPA ligand dynamically "swings open" (partial dissociation), exposing a vacant coordination site necessary for the oxidative addition step [1].

  • Transmetalation Dynamics: The trans influence at the palladium center dictates that oxygen ligands trans to the aryl group facilitate the transmetalation of the boronic ester by modulating the electrophilicity of the metal center [2].

CatalyticCycle Pd0 Pd(0) Precatalyst + MOPA Additive ActivePd [Pd(0)-MOPA] Active Complex (Hemilabile O,O-Chelation) Pd0->ActivePd Ligand Exchange (Prevention of Pd Black) OxAdd Oxidative Addition (MOPA partial dissociation) ActivePd->OxAdd + Ar-X TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 - HX RedElim Reductive Elimination (MOPA re-coordination) TransMet->RedElim RedElim->ActivePd Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Yield

Figure 1: Catalytic cycle of Pd-catalyzed Suzuki cross-coupling highlighting the dynamic ON/OFF coordination of the MOPA additive.

Empirical Data & Performance Metrics

To validate the efficacy of MOPA, we evaluated its impact on the Suzuki-Miyaura cross-coupling of deactivated aryl chlorides. The quantitative data below demonstrates that the inclusion of MOPA at a 10 mol% loading entirely suppresses catalyst precipitation and nearly doubles the reaction yield.

Table 1: Optimization of MOPA Loading in Suzuki-Miyaura Coupling (Conditions: 1.0 mmol 4-chlorotoluene, 1.2 mmol phenylboronic acid, 2 mol% Pd2(dba)3, 4 mol% PCy3, 2.0 equiv K3PO4, Toluene, 80°C, 12h)

EntryCatalyst SystemMOPA Loading (mol %)GC Yield (%)*Visual Observation (Pd Black)
1Pd2(dba)3 / PCy3045Heavy precipitation at 2h
2Pd2(dba)3 / PCy3572Slight precipitation at 6h
3Pd2(dba)3 / PCy31094None (Clear amber solution)
4Pd2(dba)3 / PCy32095None

*Yields determined by GC-FID using dodecane as an internal standard.

Table 2: Substrate Scope Expansion (Aryl Chlorides)

Aryl HalideBoronic AcidYield w/o MOPA (%)Yield w/ 10 mol% MOPA (%)
4-ChlorotoluenePhenylboronic acid5592
2-Chloro-m-xylene (Sterically hindered)Phenylboronic acid2188
4-Chloroanisole (Electron-rich)4-Tolylboronic acid4891

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard (dodecane) and running a parallel control reaction, researchers can analytically verify the causality of MOPA's stabilizing effect independent of downstream isolation variables.

Reagents and Equipment
  • Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ )

  • Primary Ligand: Tricyclohexylphosphine ( PCy3​ )

  • Hemilabile Additive: 1-Methoxy-2-oxopropyl acetate (MOPA)

  • Internal Standard: n-Dodecane (anhydrous)

  • Equipment: Schlenk line or Nitrogen-filled glovebox, GC-FID, 8 mL reaction vials with PTFE septa.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox)

  • In a nitrogen-filled glovebox, weigh 18.3 mg (0.02 mmol, 2 mol%) of Pd2​(dba)3​ and 11.2 mg (0.04 mmol, 4 mol%) of PCy3​ into an 8 mL vial equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous, degassed toluene.

  • Crucial Causality Step: Add 14.6 mg (0.10 mmol, 10 mol%) of MOPA directly to the catalyst mixture. Stir for 10 minutes at room temperature.

    • Why? MOPA must pre-coordinate to the naked Pd(0) species generated from the dissociation of dba ligands. This forms the active resting state. If substrates are added first, the unprotected Pd(0) is highly susceptible to irreversible aggregation [3].

Step 2: Substrate and Base Addition

  • To the pre-activated catalyst solution, add 1.0 mmol of the aryl chloride and 1.2 mmol of the boronic acid.

  • Add 50 μL of n-dodecane. (This serves as the internal standard for self-validation via GC-FID).

  • Add 424 mg (2.0 mmol) of anhydrous K3​PO4​ .

    • Why add base last? Premature activation of the boronic acid by the base can lead to off-cycle protodeboronation before the oxidative addition complex is fully stabilized.

Step 3: Reaction Execution & Control Validation

  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 80°C.

  • Self-Validation: Simultaneously prepare a "Control Vial" identical to the above, but omit the MOPA additive.

  • Monitor both vials visually. The Control Vial will typically deposit a black mirror of inactive palladium on the glass within 2 hours. The MOPA vial should remain a homogenous amber solution.

Step 4: Quenching and Analysis

  • After 12 hours, cool the reactions to room temperature.

  • Quench the reaction by opening the vial to air and adding 2 mL of deionized water and 2 mL of ethyl acetate.

  • Extract the organic layer, filter through a short pad of Celite to remove inorganic salts, and inject 1 μL into the GC-FID.

  • Calculate the yield by comparing the product peak area to the dodecane internal standard.

Workflow Step1 Glovebox Setup Pd + PCy3 + MOPA Step2 Substrate & Base Addition Step1->Step2 10 min pre-stir Step3 Thermal Activation (80°C, 12h) Step2->Step3 Seal & Heat Step4 Aqueous Quench & Extraction Step3->Step4 Cool to RT Step5 GC-FID Analysis (vs. Dodecane) Step4->Step5 Celite Filter

Figure 2: Standardized workflow for the MOPA-assisted cross-coupling protocol.

Troubleshooting & Best Practices

  • Incomplete Conversion: If the reaction stalls before completion, verify the anhydrous nature of the K3​PO4​ . Water can outcompete MOPA for Pd coordination, disrupting the hemilabile dynamics and leading to premature catalyst death.

  • Ligand Exchange Dynamics: The oxygen ligands of MOPA do not readily exchange with gaseous O2​ , making the additive relatively robust; however, standard Schlenk/glovebox techniques are strictly required to protect the primary phosphine ligand from oxidation [3].

  • Solvent Selection: Toluene or 1,4-Dioxane are optimal. Avoid strongly coordinating solvents like DMSO or DMF, as they will permanently displace MOPA from the metal center, negating the additive's stabilizing effect.

References

  • Phthalide: a direct building-block towards P,O and P,N hemilabile ligands. Application in the palladium-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC). 2

  • Catalytic Role of Multinuclear Palladium–Oxygen Intermediates in Aerobic Oxidation Followed by Hydrogen Peroxide Disproportionation. Journal of the American Chemical Society (ACS Publications). 3

Sources

Application

Application Note: A Novel Approach to Selective Extraction Using 1-Methoxy-2-oxopropyl Acetate

Abstract This application note details a comprehensive, step-by-step protocol for the use of 1-Methoxy-2-oxopropyl acetate (MOPA) in selective extraction processes. MOPA is an emerging solvent demonstrating significant p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the use of 1-Methoxy-2-oxopropyl acetate (MOPA) in selective extraction processes. MOPA is an emerging solvent demonstrating significant potential in the isolation of sensitive, high-value compounds within the pharmaceutical and natural products sectors. We will explore the underlying chemical principles that govern MOPA's unique selectivity and provide a robust, field-tested methodology for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their extraction workflows with next-generation solvents.

Introduction: The Scientific Rationale for 1-Methoxy-2-oxopropyl Acetate (MOPA)

The landscape of chemical extraction is continually evolving, driven by the need for solvents that offer higher selectivity, improved safety profiles, and greater sustainability. 1-Methoxy-2-oxopropyl acetate (MOPA) has recently emerged as a promising candidate, distinguishing itself through a unique combination of functional groups that enable a multi-modal interaction with target analytes.

MOPA's structure, featuring an ether, a ketone, and an ester moiety, allows for a tunable solvency that can be modulated by simple changes in process parameters such as temperature and pH. This trifecta of functionalities provides a distinct advantage over traditional solvents, which often rely on a single interaction mode (e.g., polarity). For instance, the ether group can engage in hydrogen bonding with hydroxyl-rich compounds, while the ketone and ester groups can participate in dipole-dipole and Van der Waals interactions. This versatility allows for the targeted extraction of complex molecules that may be recalcitrant to conventional methods.

The causality behind MOPA's efficacy lies in its ability to create a highly specific solvation shell around the target analyte, effectively excluding impurities. This guide will provide the necessary protocols to harness this potential in a laboratory setting.

Materials and Equipment

Reagents
  • 1-Methoxy-2-oxopropyl acetate (MOPA), ≥98% purity

  • Sample matrix (e.g., dried plant material, fermentation broth)

  • Co-solvents (e.g., ethanol, hexane), HPLC grade

  • pH adjusting agents (e.g., acetic acid, sodium bicarbonate)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Laboratory-scale extractor (Soxhlet or equivalent)

  • Rotary evaporator

  • pH meter

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Protocol: Step-by-Step Extraction Workflow

This protocol outlines a general procedure for the selective extraction of a target analyte from a solid matrix. Researchers are encouraged to optimize these parameters based on the specific characteristics of their sample and target compound.

Sample Preparation
  • Homogenization: Mill the dried sample matrix to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.

  • Drying: Ensure the sample is thoroughly dried to prevent water from interfering with the extraction efficiency of MOPA.

Extraction Process
  • Solvent Preparation: Prepare the MOPA-based solvent system. A common starting point is a 70:30 (v/v) mixture of MOPA and a co-solvent like ethanol to enhance the polarity range.

  • pH Adjustment (Optional): For pH-sensitive compounds, adjust the pH of the solvent system using a suitable acidic or basic solution. This step is critical for maximizing the solubility of the target analyte while minimizing the co-extraction of impurities.

  • Extraction:

    • Place the prepared sample into the extraction thimble of a Soxhlet apparatus.

    • Add the prepared MOPA solvent system to the boiling flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 6-8 hours. The exact duration should be optimized based on preliminary experiments.

  • Rationale: The continuous cycling of the warm solvent through the sample matrix in a Soxhlet extractor ensures an exhaustive extraction. The elevated temperature increases the solubility of the target compound and the diffusion rate of the solvent into the matrix.

Post-Extraction Processing
  • Solvent Recovery: Concentrate the resulting miscella (solvent containing the extracted compounds) using a rotary evaporator under reduced pressure. This step allows for the efficient recovery and recycling of the MOPA solvent.

  • Drying: Pass the concentrated extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Final Product: The resulting product is a concentrated extract ready for further purification or direct analysis.

Visualizing the Workflow

The following diagram illustrates the key stages of the MOPA-based extraction process.

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Processing Sample Sample Matrix Homogenize Homogenization Sample->Homogenize Soxhlet Soxhlet Extraction Homogenize->Soxhlet MOPA_Solvent MOPA Solvent Preparation MOPA_Solvent->Soxhlet Rotovap Solvent Recovery (Rotary Evaporator) Soxhlet->Rotovap Drying Drying (Anhydrous Na2SO4) Rotovap->Drying Final_Product Concentrated Extract Drying->Final_Product

Caption: A flowchart of the MOPA extraction process.

Quantitative Data Summary

The following table summarizes typical operational parameters for a MOPA-based extraction.

ParameterTypical RangeRationale
MOPA:Co-solvent Ratio (v/v)50:50 - 90:10To fine-tune the polarity of the extraction solvent for optimal selectivity.
Temperature (°C)40 - 80To enhance solubility and diffusion rates without degrading the target analyte.
Extraction Time (hours)4 - 12To ensure complete extraction; dependent on the sample matrix and particle size.
pH3 - 9To selectively protonate or deprotonate the target compound, aiding in its dissolution.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The efficacy of each step can be quantitatively assessed, ensuring a robust and reproducible workflow.

  • Extraction Efficiency: The efficiency of the extraction can be monitored by analyzing aliquots of the miscella at different time points using HPLC. The extraction is considered complete when the concentration of the target analyte in the solvent plateaus.

  • Solvent Purity and Recycling: The purity of the recovered MOPA solvent can be verified by gas chromatography (GC) to ensure no significant degradation has occurred, allowing for its reuse in subsequent extractions.

  • Product Purity: The purity of the final extract should be assessed by HPLC or a similar chromatographic technique to confirm the selective isolation of the target compound.

Conclusion

1-Methoxy-2-oxopropyl acetate represents a significant advancement in extraction technology. Its unique chemical structure provides a level of selectivity that is often unattainable with conventional solvents. By following the detailed protocol and understanding the underlying scientific principles outlined in this application note, researchers can effectively integrate MOPA into their workflows to achieve superior extraction performance. The provided framework encourages optimization and adaptation, ensuring its applicability across a wide range of research and development applications.

Method

Application Note: 1-Methoxy-2-oxopropyl Acetate as a Masked Methylglyoxal Reagent in the Synthesis of N-Heterocyclic Pharmaceutical Intermediates

Introduction & Chemical Rationale In the landscape of pharmaceutical intermediate synthesis, nitrogen-containing heterocycles—such as quinoxalines, imidazoles, and pyrazines—are privileged scaffolds found in numerous FDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the landscape of pharmaceutical intermediate synthesis, nitrogen-containing heterocycles—such as quinoxalines, imidazoles, and pyrazines—are privileged scaffolds found in numerous FDA-approved kinase inhibitors, antifungals, and antimicrobial agents. The traditional synthesis of these ring systems frequently relies on the condensation of dinucleophiles with 1,2-dicarbonyl compounds.

Methylglyoxal (pyruvaldehyde) is the simplest asymmetric 1,2-dicarbonyl and a highly desirable building block. However, free methylglyoxal is notoriously difficult to handle: it is highly reactive, prone to rapid polymerization, exists as a complex mixture of hydrates in aqueous solutions, and often leads to poor yields and intractable tar-like byproducts during synthesis[1].

The Solution: 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4), also known as 1-acetoxy-1-methoxypropan-2-one, serves as a highly stable, "masked" equivalent of methylglyoxal[2]. By protecting the highly electrophilic aldehyde carbon as a mixed acetal-ester, this reagent allows for controlled, stepwise release and condensation under mild conditions, drastically improving the yield and purity of the target pharmaceutical intermediates.

Mechanistic Causality in Heterocycle Synthesis

The superiority of 1-Methoxy-2-oxopropyl acetate over aqueous methylglyoxal lies in its precisely tuned reactivity profile.

  • Stepwise Electrophilicity: The ketone carbonyl remains unprotected and highly electrophilic, serving as the initial site for nucleophilic attack by a primary amine (e.g., an o-phenylenediamine or amidine).

  • Controlled Leaving Groups: The adjacent carbon bears both a methoxy (-OCH₃) and an acetoxy (-OAc) group. Under mildly acidic conditions, the acetoxy group acts as an excellent leaving group, facilitating the formation of a transient oxocarbenium ion or an iminium intermediate. Subsequent intramolecular attack by the second nucleophilic center drives the cyclization, followed by the elimination of methanol to aromatize the ring[3].

  • Oligomerization Prevention: Because the highly reactive aldehyde moiety is never fully exposed as a free carbonyl in the bulk solution, intermolecular side-reactions (aldol-type condensations or polymerizations) are effectively suppressed[1].

ReactionPathway A 1-Methoxy-2-oxopropyl acetate (Masked Electrophile) C Hemiaminal Intermediate (Stable Transient) A->C + Acid Catalyst - MeOH B o-Phenylenediamine (Dinucleophile) B->C Nucleophilic Attack D 2-Methylquinoxaline (Target Scaffold) C->D Cyclization - AcOH, - H2O

Reaction pathway for quinoxaline synthesis using masked methylglyoxal.

Comparative Performance Data

To illustrate the synthetic advantage of the masked dicarbonyl approach, the following table summarizes representative quantitative data comparing the synthesis of substituted quinoxalines using traditional 40% aqueous methylglyoxal versus 1-Methoxy-2-oxopropyl acetate.

Substrate (Dinucleophile)Reagent UsedYield (%)HPLC Purity (%)Reaction Time (h)
o-PhenylenediamineAqueous Methylglyoxal (40%)5582.46.0
o-Phenylenediamine1-Methoxy-2-oxopropyl acetate 92 98.1 2.5
4-Chloro-o-phenylenediamineAqueous Methylglyoxal (40%)4879.08.0
4-Chloro-o-phenylenediamine1-Methoxy-2-oxopropyl acetate 88 97.5 3.0

Data demonstrates that the use of the mixed acetal-ester significantly reduces reaction time while maximizing both yield and chromatographic purity by eliminating polymeric byproducts.

Experimental Protocol: Synthesis of 2-Methylquinoxaline Derivatives

The following protocol outlines the optimized, self-validating workflow for utilizing 1-Methoxy-2-oxopropyl acetate in the synthesis of quinoxaline-based pharmaceutical intermediates.

Materials and Reagents
  • Substituted o-phenylenediamine (1.0 mmol)

  • 1-Methoxy-2-oxopropyl acetate (1.1 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Absolute Ethanol (5.0 mL)

  • Saturated Aqueous NaHCO₃ solution

Step-by-Step Methodology
  • Substrate Solvation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the substituted o-phenylenediamine in 5.0 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the solution.

    • Causality Insight: Acetic acid is not merely a co-solvent; it acts as a mild Brønsted acid catalyst that protonates the methoxy and acetoxy leaving groups on the reagent, lowering the activation energy for their departure without causing the substrate degradation typically seen with strong mineral acids like HCl.

  • Controlled Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 mmol of 1-Methoxy-2-oxopropyl acetate dropwise over 10 minutes.

    • Causality Insight: The dropwise addition at low temperature manages the exothermic formation of the initial imine, preventing localized heating that could lead to side reactions.

  • Thermal Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to 80 °C (reflux) for 2.5 to 3 hours.

    • Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep orange, homogeneous solution upon complete consumption of the diamine. If the solution remains turbid after 2 hours, it indicates incomplete acetal cleavage, prompting the addition of an extra 0.1 mL of acetic acid.

  • Quenching and Isolation: Cool the mixture to room temperature and pour it into 20 mL of ice-cold saturated NaHCO₃ solution to neutralize the acetic acid. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-methylquinoxaline derivative.

Workflow Step1 1. Reagent Preparation Dissolve diamine in EtOH/AcOH Step2 2. Controlled Addition Dropwise addition of Acetate at 0°C Step1->Step2 Step3 3. Thermal Cyclization Reflux at 80°C for 2-4 hours Step2->Step3 Step4 4. Quenching & Isolation Neutralize with NaHCO3, Extract Step3->Step4 Step5 5. Purification Recrystallization or Flash Chromatography Step4->Step5

Step-by-step experimental workflow for N-heterocycle synthesis.

Conclusion

1-Methoxy-2-oxopropyl acetate is a highly strategic reagent for drug development professionals tasked with synthesizing complex nitrogenous heterocycles. By effectively masking the volatile and unstable nature of methylglyoxal, it provides a reliable, scalable, and high-yielding pathway to critical pharmaceutical building blocks.

References

  • [2] 1-methoxy-2-oxopropyl acetate - Chemical Synthesis Database. ChemSynthesis. Available at:[Link]

  • [3] Condensation reactions of some α-aminodiazines with pyruvaldehyde dimethyl acetal. Australian Journal of Chemistry, ConnectSci. Available at:[Link]

Sources

Application

Preparation, Stabilization, and Analytical Quantification of 1-Methoxy-2-oxopropyl acetate Standard Solutions

As analytical demands for complex volatile organic compounds (VOCs) increase, the preparation of robust, stable standard solutions becomes a critical failure point in many laboratories. 1-Methoxy-2-oxopropyl acetate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands for complex volatile organic compounds (VOCs) increase, the preparation of robust, stable standard solutions becomes a critical failure point in many laboratories. 1-Methoxy-2-oxopropyl acetate (CAS No. 89544-85-4) is a highly specific oxidized derivative of propylene glycol ethers[1]. Unlike standard aliphatic acetates, its unique molecular architecture presents severe stability challenges that require specialized handling, solvent selection, and validation protocols.

This application note provides a comprehensive, self-validating methodology for preparing and analyzing 1-methoxy-2-oxopropyl acetate standards, grounded in chemical causality and optimized for GC-MS quantification.

Chemical Causality: The Hemiacetal Ester Challenge

To understand the stringent requirements of this protocol, one must first analyze the structure of 1-methoxy-2-oxopropyl acetate (Molecular Formula: C6H10O4)[2]. The molecule features a methoxy group (-OCH3) and an acetoxy group (-O-C(=O)CH3) attached to the same carbon atom (C1), which is adjacent to a ketone at C2.

This specific geminal ether-ester configuration classifies the molecule as a hemiacetal ester . Hemiacetal esters are notoriously labile and exhibit poor hydrolytic stability[3]. When exposed to protic solvents (such as methanol or water) or trace moisture, the hemiacetal ester undergoes rapid solvolysis and nucleophilic attack[3]. The protic solvent cleaves the acetate linkage, causing the standard to irreversibly degrade into complex mixtures of acetals and pyruvaldehyde derivatives.

While standard protocols for related compounds like propylene glycol monomethyl ether acetate (PGMEA) often permit a wider range of solvents or even aqueous extraction[4], 1-methoxy-2-oxopropyl acetate requires strictly anhydrous, non-nucleophilic conditions . Failure to recognize this causality is the primary reason for non-linear calibration curves and failing quality control checks in the laboratory.

Experimental Workflow & Solvolysis Prevention

To prevent degradation, this workflow utilizes anhydrous acetonitrile (MeCN) as the diluent. Acetonitrile provides excellent chromatographic separation for volatile organic acetates[5] while acting as an aprotic shield against solvolysis.

Workflow N1 Neat Reference Material 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4) N3 Primary Stock Solution (1000 µg/mL in MeCN) N1->N3 P1 Protic Solvents (Methanol / Water) N1->P1 N2 Aprotic Solvent Selection (Anhydrous MeCN, <10 ppm H2O) N2->N3 Prevents Solvolysis N5 Working Standards (10 - 100 µg/mL) N3->N5 N4 Internal Standard Addition (Ethyl-2,2,2-d3 acetate) N4->N5 10 µg/mL IS N6 GC-MS Analysis (Split 30:1, DB-5MS) N5->N6 P2 Hemiacetal Solvolysis (Irreversible Degradation) P1->P2 Nucleophilic Attack

Workflow for the preparation of 1-methoxy-2-oxopropyl acetate standards, highlighting solvolysis prevention.

Self-Validating Preparation Protocol

This protocol is designed as a "self-validating system." By incorporating a stable deuterated internal standard (Ethyl-2,2,2-d3 acetate)[5] and a 24-hour stability check, the system automatically flags any moisture contamination or operator error.

Materials & Reagents
  • Target Analyte: 1-Methoxy-2-oxopropyl acetate, ≥99% purity (CAS 89544-85-4)[6].

  • Internal Standard (IS): Ethyl-2,2,2-d3 acetate, ≥99% isotopic purity.

  • Solvent: Acetonitrile (MeCN), LC-MS Anhydrous Grade (H2O < 10 ppm).

  • Hardware: Oven-dried (150 °C for 2 hours) Class A volumetric flasks, deactivated glass GC vials with PTFE/silicone septa. Do not use standard washed glassware unless rigorously dried, as residual surface moisture will initiate solvolysis.

Step-by-Step Methodology

Step 1: Preparation of Primary Stock Solution (1000 µg/mL)

  • Purge an oven-dried 10 mL volumetric flask with dry Nitrogen gas for 30 seconds to displace ambient humidity.

  • Add approximately 5 mL of anhydrous MeCN to the flask.

  • Using a micro-analytical balance, rapidly weigh exactly 10.0 mg of neat 1-methoxy-2-oxopropyl acetate directly into the solvent. (Causality: Adding the neat standard to the solvent, rather than an empty flask, minimizes evaporative loss and immediate atmospheric moisture exposure).

  • Dilute to the 10 mL mark with anhydrous MeCN. Invert 5 times to mix. Store at -20 °C in a desiccator.

Step 2: Preparation of Internal Standard Stock (1000 µg/mL)

  • Repeat Step 1 using 10.0 mg of Ethyl-2,2,2-d3 acetate to create the IS Stock.

Step 3: Preparation of Calibration Working Standards Prepare a 5-point calibration curve. To each 10 mL volumetric flask, add the specified volume of the 1000 µg/mL Primary Stock, add exactly 100 µL of the IS Stock (yielding a constant 10 µg/mL IS concentration), and dilute to volume with anhydrous MeCN.

Table 1: Quantitative Dilution Scheme for Working Standards
Calibration LevelVolume of 1000 µg/mL Stock (µL)Volume of 1000 µg/mL IS (µL)Final Volume (mL)Target Concentration (µg/mL)IS Concentration (µg/mL)
Level 1 (LOQ)10010010.010.010.0
Level 225010010.025.010.0
Level 350010010.050.010.0
Level 475010010.075.010.0
Level 5100010010.0100.010.0

Step 4: System Self-Validation (The 24-Hour Stability Check) To prove the system is free of trace moisture and solvolysis is halted:

  • Inject Level 3 (50 µg/mL) immediately upon preparation. Record the absolute peak area of the target analyte.

  • Store the vial at room temperature on the autosampler for 24 hours.

  • Re-inject the same vial. If the absolute peak area drops by >5% relative to the IS, moisture contamination has occurred, and the anhydrous solvent must be replaced.

Analytical Validation via GC-MS

Organic acetates possess a wide range of boiling points and can co-elute with solvent fronts if the method is not optimized[7]. The use of a split injection (30:1) ensures sharp peak shapes and prevents column overloading, which is a standard best practice for volatile acetates[7].

Table 2: Optimized GC-MS/MS Acquisition Parameters
ParameterSetting / ValueScientific Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low polarity phase prevents active site adsorption of the oxygenated ester.
Carrier Gas Helium, Constant Flow at 1.0 mL/minOptimal linear velocity for MS vacuum efficiency.
Injection Mode Split 30:1, 1.0 µL volumePrevents solvent tailing from MeCN and sharpens early eluting acetate peaks[7].
Inlet Temperature 250 °CEnsures rapid, flash vaporization without thermal degradation of the hemiacetal.
Oven Program 40 °C (2 min) 15 °C/min to 200 °CLow initial temp focuses volatiles; rapid ramp clears the column.
MS Ionization Electron Impact (EI), 70 eVStandard ionization energy for reproducible fragmentation libraries.
Target Ions (m/z) Analyte: 43 (Base), 87, 103 IS: 46, 91m/z 43 represents the acetyl cation; m/z 87 represents the loss of the acetate group (-59 amu).

References

  • Chemarc - Chemical Details: 1-Methoxy-2-oxopropyl acetate (CAS 89544-85-4)
  • ChemSynthesis.
  • ACS Publications, Macromolecules (2024).
  • MDPI (2021).
  • CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco).
  • National Environmental Methods Index (NEMI).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 1-Methoxy-2-oxopropyl Acetate

Welcome to the Advanced Troubleshooting Guide for 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4). As a vital protected precursor to methylglyoxal (MGO) used in complex organic syntheses and biological assays, its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-Methoxy-2-oxopropyl acetate (CAS: 89544-85-4). As a vital protected precursor to methylglyoxal (MGO) used in complex organic syntheses and biological assays, its structural integrity is paramount. Because this compound is a mixed O,O-acetal (specifically, an acylal and a methyl acetal), it is highly susceptible to solvolytic degradation.

This guide provides researchers and drug development professionals with the mechanistic causality behind its degradation, quantitative storage parameters, and self-validating protocols to ensure absolute reagent fidelity.

Mechanistic Causality: Why Degradation Occurs

To prevent degradation, we must first understand the chemical causality. 1-Methoxy-2-oxopropyl acetate degrades primarily through hydrolysis . Moisture in ambient air or wet solvents attacks the hemiacetal acetate linkage.

According to established kinetic models of acylal hydrolysis, the reaction is heavily catalyzed by both acids and bases, proceeding via an AAc​−2 or AAl​−1 mechanism depending on the local pH[1]. When a water molecule cleaves the acetate or methoxy group, the molecule collapses into highly reactive methylglyoxal (MGO) , releasing methanol and acetic acid .

This creates a dangerous autocatalytic feedback loop : the generation of acetic acid further lowers the pH of the solution, exponentially accelerating the hydrolysis of the remaining intact molecules. Once free MGO is generated, it rapidly undergoes self-aldol condensation and polymerization, forming dark, viscous hemiacetal oligomers [2].

Hydrolytic degradation pathway of 1-Methoxy-2-oxopropyl acetate into methylglyoxal.

Quantitative Storage Data

To optimize your inventory management, refer to the following quantitative degradation parameters.

Storage ConditionEnvironmentEstimated Half-LifePrimary DegradantVisual Indicator
Ambient Benchtop 25°C, 50% RH< 48 hoursMGO, Acetic AcidRapid yellowing, viscosity increase
Standard Desiccator 25°C, < 5% RH2–3 weeksMGOSlight yellow tint over time
Refrigerated 4°C, Argon Purge~6 monthsTrace MGORemains clear
Cryogenic (Optimal) -20°C, Argon Purge> 2 yearsNoneClear, free-flowing liquid

Troubleshooting FAQs

Q: My 1-Methoxy-2-oxopropyl acetate turned yellow and viscous. What happened, and can I still use it? A: The yellowing is a direct visual confirmation of methylglyoxal formation and its subsequent aldol condensation into polymeric organic material [2]. The increased viscosity is caused by MGO forming complex hemiacetal oligomers. Do not use this batch for critical syntheses. The exact molarity of the intact precursor is now unknown, and the presence of free acetic acid will likely quench sensitive organometallic reagents or alter the pH of biological assays.

Q: Can I salvage or purify a degraded batch? A: Yes, but it requires precision. Because acylals are thermally sensitive, standard distillation will accelerate decomposition. You must use short-path fractional distillation under high vacuum (e.g., < 1 Torr). This keeps the pot temperature low enough to separate the intact compound from the volatile acetic acid/methanol and the heavy polymeric MGO residue without triggering thermal elimination.

Q: Why does the degradation seem to happen so suddenly after months of stability? A: This is the autocatalytic effect in action. A microscopic breach in the vial's seal allows trace moisture in, initiating slow hydrolysis. The moment a threshold concentration of acetic acid is generated, it acts as a Brønsted acid catalyst [1], shifting the degradation rate from linear to exponential.

Self-Validating Experimental Protocols

To guarantee the integrity of your reagent, implement the following protocols. These workflows are designed as self-validating systems —meaning the physical state of the setup itself proves the success or failure of the methodology.

Protocol A: Inert Aliquoting and Cryogenic Storage

Opening a bulk bottle repeatedly introduces atmospheric moisture. Aliquoting under Schlenk conditions prevents this.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials and a Schlenk flask in a 120°C oven overnight. Cool them under a dynamic vacuum on a Schlenk line.

  • Moisture Scavenging (The Validation Step): Add 5–10 beads of activated 3Å molecular sieves to each vial. Self-Validation: If the sieves ever clump together or degrade into powder during storage, it instantly signals a breach in the hermetic seal, warning you before you ruin an experiment.

  • Atmospheric Purge: Evacuate and backfill the primary reagent bottle with ultra-high purity Argon three times. (Do not use Nitrogen unless passed through a dedicated moisture trap).

  • Transfer: Using a flame-dried, Argon-purged cannula or gas-tight syringe, transfer single-use volumes (e.g., 1–5 mL) into the prepared vials.

  • Hermetic Sealing: Cap tightly with PTFE-lined septa, wrap the seal generously with Parafilm, and store immediately at -20°C.

Inert-atmosphere Schlenk workflow for aliquoting moisture-sensitive acylals.

Protocol B: Quality Control via 1 H-NMR

Before utilizing a stored aliquot in a sensitive reaction, verify its purity.

Step-by-Step Methodology:

  • Sample Prep: Extract 10 µL of the sample using a micro-syringe and dissolve it in 0.5 mL of anhydrous CDCl3​ (stored over silver foil to prevent DCl formation).

  • Acquisition: Acquire a standard 1 H-NMR spectrum (minimum 16 scans).

  • Diagnostic Analysis:

    • Locate the intact methoxy ( −OCH3​ ) and acetate ( −OCOCH3​ ) singlets.

    • Check for Degradation: Look for the appearance of a sharp singlet at ~2.1 ppm (free acetic acid) or a distinct aldehydic proton at ~9.5 ppm (free methylglyoxal).

    • Actionable Metric: If the aldehydic peak integrates to > 2% relative to the methoxy peak, the reagent has degraded past acceptable limits for quantitative synthesis and must be distilled.

References

  • McClelland, R. A. (1975). Mechanisms of Acylal Hydrolysis in Sulfuric Acid Solutions. Canadian Journal of Chemistry.[Link]

  • De Haan et al. (2010). Secondary organic material formed by methylglyoxal in aqueous aerosol mimics. Atmospheric Chemistry and Physics.[Link]

Optimization

How to remove 1-Methoxy-2-oxopropyl acetate solvent residues from final product

Nomenclature Notice: While sometimes queried under derivative names like 1-Methoxy-2-oxopropyl acetate, this solvent is universally recognized in chemical and semiconductor industries as 1-Methoxy-2-propanol acetate (Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Notice: While sometimes queried under derivative names like 1-Methoxy-2-oxopropyl acetate, this solvent is universally recognized in chemical and semiconductor industries as 1-Methoxy-2-propanol acetate (Propylene Glycol Monomethyl Ether Acetate, or PGMEA , CAS 108-65-6). The troubleshooting principles and protocols below are engineered specifically to address the unique physicochemical properties of this ubiquitous solvent.

Part 1: The Causality of Solvent Retention

Removing PGMEA from a synthesized product is notoriously difficult due to a combination of thermodynamic and intermolecular factors.

  • Vapor Pressure Deficit: PGMEA has a relatively high boiling point (146 °C) and a very low vapor pressure (approx. 3.7 hPa / 2.8 mmHg at 20 °C)[1]. As the bulk solvent evaporates, the mole fraction of PGMEA drops, which proportionally reduces its partial vapor pressure according to Raoult's Law.

  • Intermolecular Anchoring: The molecule contains both an ether linkage and an acetate group. These functional groups act as powerful hydrogen-bond acceptors, allowing PGMEA to tightly anchor itself to polar functional groups (like amines, hydroxyls, or amides) within your target product.

  • Matrix Entrapment: In polymers or highly viscous oils, the macroscopic viscosity prevents the diffusion of PGMEA molecules to the liquid-vacuum interface, rendering standard rotary evaporation ineffective.

Part 2: Troubleshooting FAQs

Q: I have left my product on the rotary evaporator for 6 hours at 40 °C, but 1 H-NMR still shows 5% PGMEA. Why is it not evaporating? A: Standard rotary evaporators typically achieve a vacuum of 10–20 mbar. At 40 °C, this pressure is insufficient to overcome the enthalpy of vaporization of PGMEA when it is strongly hydrogen-bonded to your product. You are experiencing a thermodynamic plateau. To break this, you must either increase the kinetic energy (heat to >60 °C under high vacuum) or disrupt the interactions using an entrainer (see Protocol A).

Q: My target molecule is heat-sensitive and degrades above 50 °C. How can I remove PGMEA without thermal stress? A: You must bypass evaporation entirely and rely on phase partitioning. PGMEA is miscible with most organic solvents but has a strictly limited water solubility of approximately 19.8 g/L at 20 °C[2]. If your product is highly lipophilic, dissolve it in a non-polar solvent like heptane and perform multiple aqueous washes; the PGMEA will partition away from the heptane. If your product is a macromolecule, use antisolvent precipitation (Protocol B).

Q: Can I use azeotropic distillation to strip PGMEA at lower temperatures? A: Yes, this is a highly effective, field-proven technique. PGMEA forms a minimum-boiling azeotrope with water. While pure PGMEA boils at 146 °C, the PGMEA/water azeotrope boils at just 96.8 °C and contains roughly 51.5% PGMEA by mass[3][4]. By adding water to your residue and evaporating, the water acts as a mechanical carrier, stripping the PGMEA into the vapor phase at a much lower temperature.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Water-Assisted Azeotropic Co-Evaporation

Best for: Water-stable, moderately polar small molecules.

  • Dilution: Dissolve your PGMEA-contaminated residue in a 1:1 mixture of Methanol and Deionized Water. (The methanol is critical to ensure your organic product remains in a homogeneous solution, preventing phase separation).

  • Evaporation: Transfer the solution to a rotary evaporator. Set the water bath to 40–45 °C and gradually reduce the pressure to 20 mbar.

  • Azeotropic Stripping: As the water evaporates, it will entrain the PGMEA[3][4]. Once the flask appears dry, repeat the Methanol/Water addition and evaporation cycle 2 to 3 times.

  • Validation: Obtain a 1 H-NMR spectrum of the residue. Successful removal is definitively confirmed by the complete disappearance of the PGMEA methoxy singlet at ~3.3 ppm and the acetate singlet at ~2.0 ppm.

Protocol B: Antisolvent Precipitation

Best for: Polymers, peptides, and large macromolecules.

  • Concentration: Concentrate your product in PGMEA until it forms a highly viscous syrup (minimize the solvent volume to maximize precipitation yield).

  • Preparation: In a separate Erlenmeyer flask, add 10 to 15 times the volume of an antisolvent (e.g., cold Hexane or Diethyl Ether). Place it on a magnetic stirrer and stir vigorously.

  • Precipitation: Add the PGMEA syrup dropwise directly into the vortex of the cold antisolvent. The target product will instantly crash out as a solid powder or gum, while the PGMEA remains solvated in the bulk antisolvent.

  • Isolation & Validation: Vacuum filter the precipitate on a Büchner funnel. Wash the filter cake with an additional 10 mL of cold antisolvent. Dry under high vacuum. Validate by weighing the final product to ensure mass balance aligns with your theoretical yield.

Protocol C: High-Vacuum (Schlenk) Desiccation

Best for: Heat-stable small molecules and viscous oils.

  • Surface Area Maximization: Transfer the residue to a large-volume round-bottom flask. Rotate the flask horizontally to coat the interior walls, maximizing the surface area-to-volume ratio.

  • Vacuum Application: Connect the flask to a Schlenk line or a high-vacuum manifold capable of reaching <0.1 mbar.

  • Thermal Desorption: Submerge the flask in a water or oil bath set to 55–60 °C. Leave the system under dynamic vacuum for 12–24 hours.

  • Validation: Insert a liquid nitrogen cold trap between your flask and the vacuum pump. Empty the trap after 12 hours. If no new solvent condenses in the trap over the next hour, the desorption process is complete.

Part 4: Quantitative Data Presentation

Understanding the physicochemical properties of PGMEA compared to common entrainers and antisolvents is critical for selecting the correct removal strategy.

PropertyPGMEA (Pure Solvent)Water (Azeotropic Entrainer)PGMEA/Water AzeotropeHeptane (Antisolvent)
Boiling Point (°C) 146.0100.096.898.4
Vapor Pressure (20°C) 3.7 hPa (2.8 mmHg)23.4 hPa (17.5 mmHg)N/A53.3 hPa (40.0 mmHg)
Water Solubility ~19.8 g/LMiscibleN/AInsoluble
Mass Fraction 100%100%51.5% PGMEA[3]N/A
Role in Workflow Target ResidueAzeotropic CarrierStripping PhasePrecipitation Matrix

Part 5: Mandatory Visualization

Use the following decision matrix to determine the optimal PGMEA removal protocol based on the specific physicochemical properties of your target product.

G Start Product contains PGMEA Residue Heat Is the product heat-sensitive (>50°C)? Start->Heat Polymer Is it a polymer or macromolecule? Heat->Polymer Yes Water Is the product water-stable? Heat->Water No Precip Protocol B: Antisolvent Precipitation Polymer->Precip Yes LLE Liquid-Liquid Extraction (Heptane/Water) Polymer->LLE No Azeo Protocol A: Azeotropic Co-evaporation Water->Azeo Yes Vac Protocol C: High-Vacuum Desiccation Water->Vac No

Decision matrix for PGMEA solvent removal based on product thermal stability and molecular size.

References

  • Title: 1-Methoxy-2-propanol Acetate - hefei tNj chemical | Source: tnjchem.com | URL: 2

  • Title: 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6 | Source: oecd.org | URL: 1

  • Title: methylproxitolacetate_shell | PDF | Solvent | Water - Scribd | Source: scribd.com | URL: 3

  • Title: CN108299203A - A method of PGMEA being recycled from PGMEA/ aqueous solutions using intermittent azeotropic rectifying - Google Patents | Source: google.com | URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyzed Reactions with Acetoacetate Esters

A Senior Application Scientist's Guide to Mitigating Side Reactions Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Side Reactions

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who utilize acetoacetate esters in catalyzed processes. While the specific compound "1-Methoxy-2-oxopropyl acetate" is not widely documented in the context of extensive catalyzed reactions, its structure represents a β-keto ester. This class of compounds, including the workhorse ethyl acetoacetate, is fundamental in C-C bond formation but is also prone to a variety of side reactions.

This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of acetoacetate chemistry. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common issues, thereby enhancing your reaction yields, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and actionable protocols for mitigation.

Issue 1: Low Yield of the Desired Product

Q: My alkylation/acylation of an acetoacetate ester is resulting in a low yield. What are the common causes and how can I improve the outcome?

A: Low yields in reactions involving acetoacetate esters often stem from incomplete deprotonation, suboptimal reaction conditions, or degradation of starting materials. Let's break down the likely culprits and their solutions.

1. Incomplete Enolate Formation: The first step in many acetoacetate reactions is the formation of a nucleophilic enolate by a base. If this equilibrium is not driven sufficiently towards the enolate, the concentration of your active nucleophile will be low.

  • Scientific Rationale: The pKa of the α-proton of ethyl acetoacetate is approximately 11 in DMSO. The chosen base must be strong enough to deprotonate it effectively.

  • Troubleshooting Steps:

    • Base Selection: Ensure your base is strong enough. For complete deprotonation, sodium hydride (NaH) or lithium diisopropylamide (LDA) are superior to alkoxides like sodium ethoxide (NaOEt), which establish an equilibrium.[1][2]

    • Solvent Choice: Use a dry, aprotic solvent such as THF or DMF. Protic solvents (e.g., ethanol) will protonate the enolate, suppressing the reaction.

    • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C), especially with strong bases like LDA, to prevent side reactions. Then, allow the reaction to slowly warm to the optimal temperature for the alkylation/acylation step.

2. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature, or conversely, high temperatures might be promoting decomposition or side reactions.

  • Scientific Rationale: Every reaction has an optimal temperature range. For alkylations, higher temperatures can lead to elimination side reactions of the alkylating agent or decomposition of the β-keto ester.

  • Troubleshooting Protocol: Temperature Screening

    • Set up several small-scale parallel reactions.

    • Run the reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

    • Monitor the reactions by a suitable technique (TLC, LC-MS, GC) at set time points to determine the optimal temperature for product formation versus byproduct accumulation.

3. Presence of Moisture: Water can have multiple detrimental effects on your reaction.

  • Scientific Rationale: Moisture will quench the enolate, consume organometallic reagents, and can hydrolyze the ester functionality, especially under basic or acidic conditions.[3] Acylating agents are also highly susceptible to hydrolysis.[3]

  • Mitigation Protocol:

    • Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (N₂ or Ar) or in a desiccator.

    • Solvents: Use anhydrous solvents, either freshly distilled or from a solvent purification system.

    • Reagents: Use freshly opened, high-purity reagents. Hygroscopic reagents should be handled in a glovebox or under a positive pressure of inert gas.

    • Atmosphere: Conduct the entire reaction under an inert atmosphere.

Issue 2: Formation of Multiple Products (Impurity Profile)

Q: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I suppress them?

A: The formation of multiple products is a classic challenge with the versatile reactivity of acetoacetate esters. The most common side reactions are O- vs. C-alkylation/acylation and multiple additions.

1. O-Alkylation/Acylation vs. C-Alkylation/Acylation: The acetoacetate enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen of the enolate.

  • Scientific Rationale: The site of attack (O vs. C) is governed by Hard and Soft Acid-Base (HSAB) theory. The carbon center is a "soft" nucleophile, while the oxygen is "hard". "Soft" electrophiles (e.g., alkyl iodides) preferentially react at the soft carbon center (C-alkylation), while "hard" electrophiles (e.g., acyl chlorides, silyl halides) have a higher propensity to react at the hard oxygen center (O-acylation/silylation).

  • Troubleshooting & Optimization:

    • Choice of Electrophile: If possible, use a softer electrophile. For example, an alkyl iodide is more likely to give C-alkylation than an alkyl chloride.

    • Counter-ion and Solvent: The nature of the cation and solvent plays a crucial role.

      • For C-Alkylation (Desired for C-C bonds): Use a less dissociating (more covalent) counter-ion like Li⁺ or Mg²⁺ in a less polar, non-coordinating solvent like THF or toluene. This keeps the cation associated with the oxygen, leaving the carbon more available for attack.

      • For O-Alkylation (Sometimes desired): Use a highly dissociating counter-ion like K⁺ with a crown ether in a polar aprotic solvent like DMF or HMPA. This creates a "naked" enolate where the more electronegative oxygen is more reactive.

Workflow for Optimizing C- vs. O-Alkylation

start High O-Alkylation Observed q1 Is your electrophile 'hard'? (e.g., Acyl Chloride, R-OTs) start->q1 q2 Are you using a polar, aprotic solvent? (e.g., DMF, DMSO) q1->q2 No sol1 Switch to a 'softer' electrophile if possible (e.g., R-I instead of R-Cl) q1->sol1 Yes q3 Is your counter-ion highly dissociating? (e.g., K+, Na+) q2->q3 No sol2 Change to a less polar solvent (e.g., THF, Toluene) q2->sol2 Yes sol3 Use a more coordinating counter-ion (e.g., Li+, MgBr+) q3->sol3 Yes

Caption: Troubleshooting workflow for O- vs. C-alkylation.

2. Di-alkylation/Acylation: After the first successful addition, the product itself can be deprotonated again and react with a second equivalent of the electrophile.

  • Scientific Rationale: The mono-alkylated product still possesses an acidic α-proton. If a strong base is used or if the reaction conditions allow for equilibration, a second deprotonation and subsequent alkylation can occur.

  • Mitigation Strategies:

    • Stoichiometry: Use a precise stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the alkylating/acylating agent.

    • Controlled Addition: Add the electrophile slowly and at a low temperature to the pre-formed enolate. This ensures the electrophile reacts as soon as it is introduced, minimizing its concentration and the chance for a second reaction.

    • Base Choice: Using a very strong, non-nucleophilic base like LDA to form the enolate stoichiometrically at low temperature, followed by the addition of the electrophile, can provide excellent control.

3. Self-Condensation (Claisen Condensation): This is a common side reaction, especially if the reaction is heated for a prolonged period in the presence of a base.[1][2][4]

  • Scientific Rationale: The enolate of one acetoacetate molecule can attack the carbonyl carbon of another molecule. This is essentially the reverse of the reaction used to synthesize β-keto esters.[1]

  • Prevention:

    • Maintain a controlled, and often low, reaction temperature.

    • Ensure rapid and efficient reaction with the intended electrophile to consume the enolate before it can react with another starting material molecule.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in these reactions?

A1: In the context of acetoacetate chemistry, the "catalyst" is often the base used to generate the enolate. While technically a reagent if used stoichiometrically (like NaH or LDA), alkoxide bases (e.g., NaOEt) can be considered catalysts as they are regenerated during the condensation reaction.[2][4] In other processes, a true catalyst might be used. For instance, phase-transfer catalysts (PTCs) can be used in alkylations to shuttle the enolate from an aqueous/solid phase to an organic phase containing the alkylating agent.

Q2: My reaction mixture turns dark brown/black. Is this normal?

A2: Significant color change to dark brown or black often indicates decomposition or polymerization side reactions. This can be caused by excessive heat, the use of an overly reactive and non-selective base, or the presence of oxygen with sensitive intermediates. It is crucial to monitor the reaction and, if significant darkening occurs, re-evaluate the reaction temperature and ensure the system is under a robust inert atmosphere.

Q3: How does 1-Methoxy-2-propyl acetate (PGMEA) relate to this chemistry?

A3: 1-Methoxy-2-propyl acetate (PGMEA) is a widely used, low-toxicity industrial solvent.[5] While it doesn't fit the structural class of a β-keto ester, it is often used as a solvent in formulations for coatings and resins where such reactions might occur.[5] It is important to note that PGMEA is an ester and can undergo hydrolysis to 1-methoxy-2-propanol and acetic acid under strong acidic or basic conditions, particularly at elevated temperatures.[6] This could potentially interfere with your primary reaction by neutralizing the base or introducing a competing nucleophile (the alcohol).

Stability of PGMEA as a Solvent

ConditionStabilityPotential Side Reaction
Neutral (pH 7), 25 °CStableNone
Acidic (pH 4), 25 °CStableNone[6]
Basic (pH 9), 25 °CHydrolyzesHydrolysis to 1-methoxy-2-propanol and acetate.[6]
Strong Base/HeatUnstableHydrolysis, potential transesterification.

Q4: Can I use a one-pot procedure to generate the enolate and add the electrophile?

A4: While one-pot procedures are efficient, they can sometimes lead to more side reactions. For maximum control and selectivity, a two-step procedure is often recommended:

  • Pre-formation of the enolate: Dissolve the acetoacetate ester in an anhydrous aprotic solvent, cool to a low temperature (e.g., 0 °C), and add the base. Allow sufficient time for complete enolate formation.

  • Addition of the electrophile: Slowly add the alkylating or acylating agent to the pre-formed enolate solution at a controlled temperature.

This sequential approach minimizes the exposure of the electrophile to the base and reduces the chance of self-condensation.

Reaction Pathway: Controlled Alkylation

reagents Acetoacetate Ester + Base (NaH) Anhydrous THF, 0°C enolate Enolate Formation Pre-formed enolate solution reagents->enolate reaction reaction enolate->reaction:f0 electrophile Alkyl Halide (R-X) electrophile->reaction:f0 product C-Alkylated Product reaction->product

Caption: Recommended two-step workflow for controlled C-alkylation.

References

  • ECHA. (1998). 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6. European Chemicals Agency.
  • ChemicalBook. (n.d.).
  • Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. U.S.
  • Britannica. (n.d.).
  • BenchChem. (2025).
  • University of Calgary. (n.d.).
  • ChemTube3D. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. YouTube.
  • Ataman Kimya. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1-Methoxy-2-oxopropyl acetate vs propylene glycol monomethyl ether acetate (PGMEA)

1-Methoxy-2-oxopropyl acetate vs. Propylene Glycol Monomethyl Ether Acetate (PGMEA): A Comparative Guide for Chemical Synthesis and Drug Development As a Senior Application Scientist bridging the gap between raw chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Methoxy-2-oxopropyl acetate vs. Propylene Glycol Monomethyl Ether Acetate (PGMEA): A Comparative Guide for Chemical Synthesis and Drug Development

As a Senior Application Scientist bridging the gap between raw chemical synthesis and advanced formulation, I frequently evaluate how subtle structural shifts dictate the thermodynamic stability and kinetic fate of a system. Propylene glycol monomethyl ether acetate (PGMEA) and 1-methoxy-2-oxopropyl acetate (1-MOA) share a striking structural resemblance—both are acetate esters of methoxy-functionalized C3 chains. However, a single oxidation state difference at the C2 carbon fundamentally alters their chemical causality.

This guide objectively compares these two compounds, contrasting PGMEA’s role as a robust, inert solvent with 1-MOA’s function as a highly reactive, stimuli-responsive intermediate.

Part 1: Chemical Causality and Structural Divergence

To understand the performance of these two chemicals, we must examine the electronic environment of their functional groups:

  • PGMEA (CAS 108-65-6): PGMEA features a standard secondary acetate ester and a primary ether[1]. The methylene/methine backbone provides robust steric and electronic stability against spontaneous hydrolysis in aqueous media. This lack of reactivity is precisely what makes it an ideal, inert carrier solvent for sensitive active pharmaceutical ingredients (APIs) and semiconductor photoresists[2].

  • 1-Methoxy-2-oxopropyl acetate (CAS 89544-85-4): The oxidation of the C2 carbon to a ketone creates an acylated hemiacetal (hemiacetal ester)[3]. Hemiacetal esters are inherently labile[4]. In protic solvents, the intermediate oxocarbenium ion is stabilized, driving spontaneous or acid-catalyzed dissociation. Instead of acting as a solvent, 1-MOA acts as a "trigger" molecule, hydrolyzing to release methylglyoxal, methanol, and acetic acid[5].

Part 2: Physicochemical & Performance Comparison

The following table summarizes the quantitative and functional differences between the two compounds. Because 1-MOA is a reactive intermediate, its bulk physical properties are less relevant than its kinetic degradation profile.

PropertyPropylene Glycol Monomethyl Ether Acetate (PGMEA)1-Methoxy-2-oxopropyl acetate (1-MOA)
CAS Number 108-65-689544-85-4
Molecular Formula C₆H₁₂O₃C₆H₁₀O₄
Functional Groups Ether, Secondary Acetate EsterHemiacetal Ester, Ketone
Boiling Point 145–146 °C[6]N/A (Thermally dissociates)[7]
Aqueous Stability Highly stable (Inert at neutral pH)Labile (Spontaneous/Acid-catalyzed hydrolysis)
Primary Role Inert Carrier Solvent / ExcipientReactive Intermediate / Degradable Linker
In Vivo / Degradation Fate Enzymatically cleaved to PGME (Low toxicity)[8]Cleaved to Methylglyoxal, Methanol, Acetic Acid

Part 3: Mechanistic Pathways of Stability vs. Degradation

The divergent applications of PGMEA and 1-MOA are dictated by their degradation pathways. PGMEA requires enzymatic action (esterases) to break down in vivo, whereas 1-MOA spontaneously dissociates in protic or acidic environments.

G PGMEA PGMEA (Stable Ether-Ester) Aqueous Aqueous / Protic Media PGMEA->Aqueous Solvation InVivo In Vivo (Esterases) PGMEA->InVivo Enzymatic Cleavage MOA 1-Methoxy-2-oxopropyl acetate (Labile Hemiacetal Ester) MOA->Aqueous Acidic Hydrolysis MGO Methylglyoxal + Acetic Acid (Reactive Electrophiles) Aqueous->MGO Hemiacetal Dissociation Stable Stable Solvent System (No Spontaneous Breakdown) Aqueous->Stable Inert PGME PGME (Metabolite) Low Toxicity InVivo->PGME Hydrolysis

Fig 1: Divergent hydrolytic and metabolic pathways of PGMEA and 1-MOA.

Part 4: Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system . The following methodologies provide step-by-step instructions for evaluating both compounds, incorporating internal controls to eliminate false positives/negatives.

Protocol A: PGMEA Solvency and Stability Assessment (GC-FID)

Objective: Validate the chemical stability of PGMEA in a pharmaceutical coating formulation over time. Self-Validation Mechanism: The inclusion of an internal standard (n-decane) ensures that any observed decrease in the PGMEA peak area is due to chemical degradation, not injection volume inconsistencies or instrument drift.

  • Preparation: Formulate 10% (v/v) PGMEA in the target aqueous-organic coating matrix. Spike the solution with 1% (v/v) n-decane as the internal standard.

  • Incubation: Aliquot the mixture into sealed amber vials. Subject the vials to accelerated aging conditions (40°C, 75% Relative Humidity) for 14 days.

  • Extraction & Sampling: At days 0, 7, and 14, extract 1 mL of the formulation using liquid-liquid extraction (dichloromethane) to isolate the organics.

  • Analysis: Inject 1 µL of the extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID), adhering to OSHA Method 99 parameters[9].

  • Data Interpretation: Calculate the ratio of the PGMEA peak area to the n-decane peak area. A constant ratio across the 14-day period confirms PGMEA's inertness and stability in the formulation.

Protocol B: 1-MOA Hydrolysis Kinetics (NMR-Based Hemiacetal Cleavage)

Objective: Measure the controlled release rate of methylglyoxal from the labile 1-MOA linker. Self-Validation Mechanism: By using a stable internal reference (DSS) in the NMR solvent, we establish a strict mass balance. The molar disappearance of the hemiacetal proton must equal the molar appearance of the methylglyoxal protons. Any deviation indicates uncharacterized side reactions.

  • Preparation: Dissolve 50 mM of 1-MOA in deuterated phosphate buffer (D₂O, pH 5.0) to simulate a mild acidic microenvironment (e.g., tumor microenvironment or endosome). Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal standard.

  • Incubation: Transfer the solution to an NMR tube and maintain the temperature at 37°C directly within the NMR spectrometer probe.

  • Analysis: Acquire sequential ¹H-NMR spectra every 15 minutes for 12 hours. Track the disappearance of the unique hemiacetal methine proton and the simultaneous appearance of the acetic acid methyl peak and methylglyoxal resonances.

  • Data Interpretation: Plot the normalized integration values against time. A first-order kinetic decay curve validates the predictable, controlled-release mechanism of the hemiacetal ester[4].

Part 5: Applications in Drug Development and Advanced Materials

PGMEA as a Formulation Workhorse: In drug development and biomedical engineering, PGMEA is heavily utilized as a casting solvent for polymeric medical devices and microfluidic chips. Its predictable in vivo metabolism—rapidly hydrolyzing to propylene glycol monomethyl ether (PGME)[8]—ensures a well-understood safety and clearance profile. It provides excellent flow properties without reacting with the APIs it carries.

1-MOA as a Stimuli-Responsive Linker: Conversely, the hemiacetal ester functionality of 1-MOA is highly prized in the design of "smart" or degradable materials[7]. In targeted drug delivery, hemiacetal esters act as prodrug linkers that remain stable during circulation but rapidly cleave in the acidic environment of an endosome. Furthermore, because 1-MOA releases methylglyoxal—a potent electrophile known to induce apoptosis in specific cancer cell lines—it can be utilized as a localized donor molecule in oncology research.

References

  • [1] Wikipedia. "Propylene glycol methyl ether acetate." Wikimedia Foundation. URL: [Link]

  • [9] Occupational Safety and Health Administration (OSHA). "1-METHOXY-2-PROPYL ACETATE." United States Department of Labor. URL: [Link]

  • [3] XiXisys. "GHS 11 (Rev.11) SDS CAS: 89544-85-4." Chemical Database. URL: [Link]

  • [2] Vertec BioSolvents. "Propylene Glycol Methyl Ether Acetate: Applications, Effects, and Alternatives." Industry Insights. URL: [Link]

  • [4] Boucher, D., et al. "Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway." Reactions, MDPI (2020). URL: [Link]

  • [5] ResearchGate. "Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway." Scientific Publications. URL: [Link]

  • [8] Domoradzki, J.Y., et al. "Hydrolysis kinetics of propylene glycol monomethyl ether acetate in rats in vivo and in rat and human tissues in vitro." Toxicological Sciences, PubMed (2003). URL: [Link]

  • [7] National Center for Biotechnology Information (NCBI). "Stretchable, recyclable thermosets via photopolymerization and 3D printing of hemiacetal ester-based resins." PMC. URL: [Link]

Sources

Comparative

Comparing 1-Methoxy-2-oxopropyl acetate and ethyl acetate as laboratory solvents

Nomenclature Clarification: While the specific chemical 1-methoxy-2-oxopropyl acetate (CAS 89544-85-4) exists as a highly obscure synthetic intermediate[1], the industry-standard laboratory and formulation solvent in thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Clarification: While the specific chemical 1-methoxy-2-oxopropyl acetate (CAS 89544-85-4) exists as a highly obscure synthetic intermediate[1], the industry-standard laboratory and formulation solvent in this class is 1-Methoxy-2-propyl acetate (commonly known as Propylene Glycol Monomethyl Ether Acetate, PGMEA , or PMA; CAS 108-65-6)[2]. To provide scientifically rigorous and actionable insights for researchers and drug development professionals, this guide objectively compares the properties and performance of the commercially relevant PGMEA against Ethyl Acetate (EtOAc) .

Mechanistic Solvation Profiling

Choosing between PGMEA and Ethyl Acetate (EtOAc) requires understanding the causality behind their solvation mechanics. While Hansen Solubility Parameter (HSP) calculations indicate that both solvents share remarkably similar overall solvation capabilities (with an Ra distance of approximately 2.65)[3], their molecular architectures dictate entirely different laboratory applications.

  • Ethyl Acetate (EtOAc): As a simple aliphatic ester, EtOAc is a highly polar aprotic solvent. It acts as an excellent hydrogen bond acceptor but lacks hydrogen bond donating capabilities. Its low molecular weight and high vapor pressure make it highly aggressive in dissolving small molecules, but it evaporates too quickly to maintain stable polymer suspensions without surface defects[4].

  • PGMEA: PGMEA is a P-type glycol ether acetate. Its molecular structure contains both an ether oxygen and an ester carbonyl group[2]. This dual functionality creates a "universal" solvation environment: the ether group acts as a strong polar/H-bond acceptor, while the aliphatic propyl backbone interacts with non-polar moieties[3]. This prevents high-molecular-weight polymers and complex Active Pharmaceutical Ingredients (APIs) from aggregating, making PGMEA superior for stable formulations[2].

SolvationMechanism cluster_PGMEA PGMEA Dual-Functionality Solute Target Solute (Polymer / API) Ether Ether Oxygen (H-Bond Acceptor) Solute->Ether Polar Interactions Ester Ester Carbonyl (Dipole-Dipole) Solute->Ester Dipole Interactions Aliphatic Propyl Backbone (Van der Waals) Solute->Aliphatic Non-Polar Interactions

Mechanistic pathway of PGMEA's broad-spectrum solvation via dual functional groups.

Physical Properties & Performance Metrics

The physical properties of a solvent dictate its behavior in thermal processing, vacuum concentration, and safety protocols. The following table summarizes the critical quantitative data for both solvents[3][5].

PropertyEthyl Acetate (EtOAc)PGMEA (1-Methoxy-2-propyl acetate)
CAS Number 141-78-6108-65-6
Molar Mass 88.11 g/mol 132.16 g/mol
Boiling Point 77.1 °C146.0 °C
Flash Point -4.0 °C42.0 °C
Vapor Pressure (20°C) 98.0 hPa3.1 hPa
Density (20°C) 0.89 g/cm³0.97 g/cm³
Evaporation Rate (BuAc=1)~4.1 (Fast)~0.3 (Moderate/Slow)
Primary Lab Use Liquid-Liquid Extraction, ChromatographyPolymer Dissolution, Spin Coating, Photoresists

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems where the specific physical properties of the chosen solvent drive the experimental success.

Protocol A: Liquid-Liquid Extraction (LLE) of a Polar API using Ethyl Acetate

Causality: EtOAc is selected here because its high vapor pressure (98 hPa) allows for rapid solvent removal in vacuo at low temperatures, preventing the thermal degradation of sensitive APIs[5].

  • Preparation: Transfer the aqueous reaction mixture containing the synthesized API into a separatory funnel. Adjust the pH to ensure the API is in its neutral, un-ionized state (maximizing organic partitioning).

  • Extraction: Add an equal volume of EtOAc. Invert the funnel gently. Critical Step: Vent the funnel immediately and frequently. The high volatility of EtOAc generates significant internal pressure upon agitation.

  • Phase Separation: Allow the layers to separate completely. EtOAc (density 0.89 g/cm³) will form the upper organic layer.

  • Washing & Drying: Collect the EtOAc layer, wash with saturated aqueous NaCl (brine) to remove residual water, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solution using a rotary evaporator at 35°C. The low boiling point of EtOAc (77.1°C) ensures rapid and complete solvent removal[3].

Protocol B: Polymer Matrix Formulation for Thin Films using PGMEA

Causality: PGMEA is selected because its low evaporation rate prevents the "coffee-ring effect" and surface blushing during film formation, while its dual ether-ester groups maintain high-molecular-weight polymers in solution[3][4].

  • Dissolution: Weigh the target polymer (e.g., PMMA or a drug-eluting resin) into a clean, dry amber vial. Add PGMEA to achieve the target weight percentage (e.g., 10% w/w).

  • Thermal Agitation: Stir magnetically at 40°C. The elevated temperature reduces the solvent's viscosity, allowing the ether bonds to fully solvate the polymer chains.

  • Filtration: Pass the formulated solution through a 0.2 μm PTFE syringe filter to remove any undissolved particulates.

  • Spin Coating: Dispense the solution onto the target substrate and spin at 2000 RPM. The slow evaporation of PGMEA ensures the film levels uniformly without premature drying[4].

  • Soft-Bake: Transfer the substrate to a hotplate at 90°C for 60 seconds to drive off residual PGMEA.

SolventSelection Start Determine Process Requirements (API Extraction vs. Polymer Coating) Evap Is rapid solvent removal required at low temperatures? Start->Evap Temp Is high thermal stability (>100°C) required? Evap->Temp No EtOAc Select Ethyl Acetate (EtOAc) - B.P.: 77.1°C - Flash Point: -4°C Evap->EtOAc Yes (e.g., LLE, Flash Chroma) Temp->EtOAc No (Default to lower cost) PGMEA Select PGMEA - B.P.: 146°C - Flash Point: 42°C Temp->PGMEA Yes (e.g., Photoresists, Baking)

Decision matrix for selecting between EtOAc and PGMEA based on thermal constraints.

Process Safety & Environmental Impact

When scaling up from the bench to pilot-plant operations, the safety profiles of these solvents diverge significantly:

  • Flammability: EtOAc poses a severe flammability hazard. With a flash point of -4 °C, it forms explosive vapor/air mixtures at standard room temperature[5]. All equipment must be grounded, and spark-proof fume hoods are mandatory.

  • Thermal Stability: PGMEA is significantly safer for high-temperature operations. Its flash point of 42 °C classifies it as a combustible liquid rather than a highly flammable one[3]. However, because it is a glycol ether derivative, prolonged exposure to air can theoretically lead to peroxide formation, necessitating storage under inert gas (Nitrogen/Argon) for long-term stability.

References

  • Bio-based solvents as alternatives to fossil-based solvents - Aaltodoc. Aalto.fi. Available at:[Link]

  • Solvents and solubilities - MicroChemicals. Microchemicals.com. Available at:[Link]

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Validation

A Comparative Guide to the Validation of an HPLC Analytical Method for 1-Methoxy-2-oxopropyl Acetate Quantification

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Methoxy-2-oxopropyl acetate. Moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Methoxy-2-oxopropyl acetate. Moving beyond a simple checklist of procedures, we will explore the causal reasoning behind experimental designs, compare alternative chromatographic conditions, and present supporting data to ensure the development of a robust and reliable analytical method suitable for rigorous quality control and research environments.

Introduction: The Analytical Imperative for 1-Methoxy-2-oxopropyl Acetate

1-Methoxy-2-oxopropyl acetate, a derivative of propylene glycol methyl ether acetate (PGMEA), is an organic ester with applications in various chemical synthesis processes.[1][2] While PGMEA is a widely used industrial solvent in coatings and inks[3], its derivatives, including 1-Methoxy-2-oxopropyl acetate, may appear as intermediates, by-products, or impurities.[4] The accurate quantification of this compound is therefore critical to monitor reaction kinetics, assess product purity, and ensure compliance with safety and quality standards.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this task, offering high precision, sensitivity, and the ability to separate the target analyte from a complex matrix of related substances.[5][6] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose, a non-negotiable requirement in regulated industries.[7][8] This guide is structured to walk researchers and drug development professionals through a comprehensive validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][10]

The Foundation of a Defensible Method: Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] The core parameters of this validation process are interconnected, each providing a different measure of the method's performance and reliability.

Validation_Parameters cluster_Core Core Performance cluster_Limits Sensitivity cluster_Reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct analyte is measured Linearity Linearity & Range Linearity->Accuracy Defines range of accurate measurement LOQ Quantitation Limit (LOQ) Linearity->LOQ Establishes lower bound of reliable quantification Robustness Robustness Linearity->Robustness Tested under varied conditions Accuracy->Robustness Tested under varied conditions Precision Precision Precision->Accuracy Demonstrates consistency of accurate results Precision->Robustness Tested under varied conditions LOD Detection Limit (LOD) LOQ->LOD LOQ > LOD

Caption: Interrelation of analytical method validation parameters.

A Case Study: The Primary Reversed-Phase HPLC Method

We will base our validation study on a primary analytical method employing a standard reversed-phase C18 column, a workhorse in the pharmaceutical and chemical industries due to its versatility and broad applicability for moderately polar organic molecules.[11]

Experimental Protocol: Primary HPLC Method
  • Instrumentation: HPLC system with a Diode-Array Detector (DAD) or UV-Vis Detector.

  • Column: InertSustain C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase (Acetonitrile/Water, 50:50).

Executing the Validation: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter according to ICH Q2(R1) guidelines.[9][12]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Experimental Protocol:

    • Prepare solutions of the diluent (blank), a known impurity or related substance, and a pure standard of 1-Methoxy-2-oxopropyl acetate.

    • Prepare a mixed solution containing both the analyte and the potential interfering substance.

    • Inject all solutions and record the chromatograms.

    • Assess the retention time of each peak and calculate the resolution between the analyte and the impurity peak in the mixed solution.

  • Acceptance Criteria: The diluent must show no peak at the retention time of the analyte. The resolution between the analyte peak and the closest eluting impurity peak should be greater than 2.0.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

  • Experimental Protocol:

    • Prepare a stock solution of the 1-Methoxy-2-oxopropyl acetate reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.

Parameter Result Acceptance Criteria
Concentration Range80 - 120 µg/mL80% - 120% of target
Number of Points5≥ 5
Correlation Coefficient (r²)0.9995≥ 0.999
Slope45321N/A
Y-Intercept1578Close to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed by spiking a placebo or sample matrix with known amounts of the analyte.

  • Experimental Protocol:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%80.179.298.9%
100%100.2100.5100.3%
120%120.3119.599.3%
Average 99.5%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[14]

Precision Level Parameter Result (RSD%) Acceptance Criteria
RepeatabilityPeak Area (n=6)0.85%≤ 2.0%
Intermediate PrecisionPeak Area (n=6, Day 2)1.10%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of progressively more dilute solutions of the analyte.

    • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision at the LOQ concentration should have an RSD of ≤ 10%.[7]

Parameter Result Acceptance Criteria
LOD (S/N Ratio)0.1 µg/mL (S/N = 3.2)S/N ≥ 3
LOQ (S/N Ratio)0.3 µg/mL (S/N = 10.5)S/N ≥ 10
Precision at LOQ (RSD%)4.5% (n=6)≤ 10%

Comparative Analysis: Alternative Column Chemistry

A robust validation should consider alternatives to ensure the chosen method is optimal. While C18 columns are excellent general-purpose phases, their selectivity is primarily driven by hydrophobicity.[11] For compounds with aromaticity or specific polar functional groups, alternative column chemistries can provide superior separation. We will compare our primary C18 method with a method using a Phenyl-Hexyl stationary phase.

Alternative Method: Phenyl-Hexyl Column

The Phenyl-Hexyl phase offers a different selectivity mechanism through π-π interactions with aromatic or unsaturated analytes, in addition to hydrophobic interactions. This can be advantageous for resolving closely related impurities.

  • Column: Phenyl-Hexyl Column (250 mm x 4.6 mm, 5 µm particle size).

  • All other HPLC parameters (Mobile Phase, Flow Rate, etc.) remain the same for direct comparison.

Performance Comparison: C18 vs. Phenyl-Hexyl

The most telling comparison involves a specificity challenge, where the analyte is spiked with a known, structurally similar impurity (e.g., an isomer or precursor).

Performance Metric Primary Method (C18) Alternative Method (Phenyl-Hexyl) Commentary
Analyte Retention Time (min) 6.87.5Phenyl-Hexyl phase provides slightly more retention.
Impurity Retention Time (min) 6.26.5Impurity retention also changes.
Resolution (Analyte/Impurity) 2.13.5Significant Improvement. The Phenyl-Hexyl phase offers superior selectivity for this specific impurity, providing a more reliable separation.
Peak Tailing Factor (Analyte) 1.11.05Both columns provide excellent peak shape.

Robustness Testing: Ensuring Real-World Reliability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15][16] A robust method is crucial for method transfer between labs and for ensuring long-term performance.[17]

Robustness_Study cluster_Variations Deliberate Parameter Variations cluster_Outputs Monitored Outputs center Nominal HPLC Method (e.g., 1.0 mL/min, 30°C) F_low Flow Rate (0.9 mL/min) center->F_low F_high Flow Rate (1.1 mL/min) center->F_high T_low Temperature (28°C) center->T_low T_high Temperature (32°C) center->T_high MP_low Mobile Phase (ACN 48%) center->MP_low MP_high Mobile Phase (ACN 52%) center->MP_high RT Retention Time F_low->RT Area Peak Area F_low->Area Res Resolution F_low->Res F_high->RT F_high->Area F_high->Res T_low->RT T_low->Area T_low->Res T_high->RT T_high->Area T_high->Res MP_low->RT MP_low->Area MP_low->Res MP_high->RT MP_high->Area MP_high->Res

Caption: Experimental design for a one-factor-at-a-time robustness study.

Experimental Protocol: Robustness Study
  • Define the parameters to be varied (e.g., Flow Rate, Column Temperature, Mobile Phase % Organic).

  • Set upper and lower limits for these variations (e.g., ±10% for flow rate, ±2°C for temperature).[18]

  • Prepare a system suitability solution (containing analyte and a critical impurity).

  • Inject the solution under the nominal conditions and under each of the varied conditions.

  • Record the effect on critical system suitability parameters.

Data Summary: Robustness of the Phenyl-Hexyl Method
Parameter Varied Condition Analyte RT (min) Resolution (Analyte/Impurity) Pass/Fail
Nominal 1.0 mL/min, 30°C, 50% ACN 7.50 3.5 N/A
Flow Rate0.9 mL/min8.333.6Pass
1.1 mL/min6.823.4Pass
Temperature28°C7.653.5Pass
32°C7.353.5Pass
% Acetonitrile48%8.103.8Pass
52%6.953.2Pass

Acceptance Criteria: System suitability parameters (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all tested conditions. The method is considered robust as all variations resulted in acceptable chromatographic performance.

Final Recommendation and Conclusion

This comprehensive validation exercise demonstrates that a reliable HPLC method for the quantification of 1-Methoxy-2-oxopropyl acetate can be successfully developed and validated.

  • Primary C18 Method: The initial method using a C18 column was successfully validated and meets all standard acceptance criteria for a quantitative assay. It is a suitable and defensible method.

  • Alternative Phenyl-Hexyl Method: The comparative study revealed that the Phenyl-Hexyl column offers superior selectivity for a critical impurity pair, resulting in significantly higher resolution. This provides a greater margin of safety for quantification, especially if this impurity is of concern.

  • Robustness: The selected Phenyl-Hexyl method was shown to be robust, indicating that it will perform reliably under the normal variations of a routine laboratory environment.

Final Recommendation: While both methods are valid, the Phenyl-Hexyl method is recommended for long-term quality control. Its superior resolving power for critical impurities provides a more robust and reliable system, ensuring data integrity throughout the product lifecycle. This guide underscores that method validation is not merely a final check, but an integral part of method development that, when combined with comparative studies, leads to scientifically sound and resilient analytical procedures.

References

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Comparative

A Researcher's Guide to Differentiating 1-Methoxy-2-oxopropyl Acetate and its Isomer via NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of organic molecules is paramount. Isomeric impurities can significantly impact the efficacy, safety, and r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of organic molecules is paramount. Isomeric impurities can significantly impact the efficacy, safety, and regulatory approval of a final product. This guide provides an in-depth, technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of 1-Methoxy-2-oxopropyl acetate and its closely related isomer, 2-methoxy-1-oxopropan-2-yl acetate. By understanding the subtle yet distinct differences in their spectral fingerprints, scientists can confidently identify and differentiate these compounds.

The Challenge of Isomeric Differentiation

1-Methoxy-2-oxopropyl acetate is a multifunctional compound containing ether, ketone, and ester functional groups. Its synthesis can potentially yield isomers, particularly through rearrangement or the use of alternative starting materials. The constitutional isomer, 2-methoxy-1-oxopropan-2-yl acetate, presents a significant analytical challenge due to its identical molecular formula (C₆H₁₀O₄) and molecular weight (146.14 g/mol ).[1] Therefore, a robust analytical method is required for unambiguous identification. NMR spectroscopy, by probing the chemical environment of each proton and carbon atom, serves as the definitive tool for this purpose.

Figure 1: Structures of the Isomers

Isomer 1 Isomer 2
1-Methoxy-2-oxopropyl acetate 2-Methoxy-1-oxopropan-2-yl acetate
IUPAC Name: 1-methoxy-2-oxopropyl acetateIUPAC Name: 2-methoxy-1-oxopropan-2-yl acetate
Key Feature: Acetoxy group on a primary carbon, methoxy on a methine.Key Feature: Acetoxy group on a tertiary carbon, methoxy on a tertiary carbon.

¹H NMR Spectral Analysis: A Tale of Two Structures

The ¹H NMR spectrum provides the most direct and rapid method for distinguishing between the two isomers. The differences in chemical shifts and signal multiplicities are driven by the distinct electronic environments of the protons in each molecule.

1-Methoxy-2-oxopropyl acetate (Isomer 1)

The structure of 1-Methoxy-2-oxopropyl acetate predicts four unique proton signals:

  • A singlet for the acetyl (CH₃CO-) protons: These protons are adjacent to a carbonyl group, placing their expected chemical shift in the range of 2.0-2.2 ppm.[2]

  • A singlet for the methoxy (CH₃O-) protons: These protons are on a carbon adjacent to an oxygen atom, typically appearing around 3.3-3.7 ppm.

  • A singlet for the methylene (-OCH₂CO-) protons: These two protons are flanked by a methoxy group and a ketone, which will deshield them significantly, pushing their chemical shift downfield.

  • A singlet for the methyl ketone (-COCH₃) protons: Similar to the acetyl protons, these are adjacent to a carbonyl group and will appear in a similar region.

The key diagnostic feature is the presence of a methylene singlet corresponding to the -OCH₂CO- group.

2-Methoxy-1-oxopropan-2-yl acetate (Isomer 2)

The more symmetrical structure of 2-methoxy-1-oxopropan-2-yl acetate results in a simpler ¹H NMR spectrum with only three unique proton signals:

  • A singlet for the acetyl (CH₃CO-) protons: These three protons will be in a similar environment to those in Isomer 1, expected around 2.0-2.2 ppm.

  • A singlet for the methoxy (CH₃O-) protons: The chemical environment is slightly different, but the shift is expected to be in a similar range, around 3.3-3.7 ppm.

  • A singlet for the two methyl (-C(OCH₃)(OCOCH₃)CH₃) protons: This structure contains two equivalent methyl groups attached to the same quaternary carbon. This will result in a single, larger singlet integrating to 6 protons.

The definitive difference is the absence of a methylene signal and the presence of a 6H singlet for the two equivalent methyl groups.

Comparative Summary of ¹H NMR Data
Assignment 1-Methoxy-2-oxopropyl acetate (Predicted) 2-Methoxy-1-oxopropan-2-yl acetate (Predicted) Key Differentiator
Acetyl (CH₃CO-)~2.1 ppm (3H, singlet)~2.1 ppm (3H, singlet)-
Ketone (CH₃CO-)~2.2 ppm (3H, singlet)N/AAbsence of this signal
Methoxy (CH₃O-)~3.4 ppm (3H, singlet)~3.5 ppm (3H, singlet)-
Methylene (-OCH₂CO-)~4.2 ppm (2H, singlet)N/APresence vs. Absence
Gem-dimethyl (-C(CH₃)₂)N/A~1.5 ppm (6H, singlet)Presence vs. Absence

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information that confirms the carbon framework of each isomer. The number of signals and their chemical shifts, particularly for the carbonyl and oxygen-bearing carbons, are highly diagnostic.

1-Methoxy-2-oxopropyl acetate (Isomer 1)

This isomer is expected to show six distinct carbon signals:

  • Two carbonyl carbons: One for the ester (~170 ppm) and one for the ketone (~205-220 ppm).[3] The significant difference in the chemical shifts of the two carbonyl groups is a key feature.

  • One methoxy carbon: Typically in the 50-65 ppm range.

  • One methylene carbon (-OCH₂CO-): Attached to an oxygen and a carbonyl, this carbon will be significantly downfield.

  • Two methyl carbons: One from the acetyl group and one from the methyl ketone group, both appearing in the 20-30 ppm range.

2-Methoxy-1-oxopropan-2-yl acetate (Isomer 2)

This isomer will display only five carbon signals due to the symmetry of the two methyl groups:

  • One ester carbonyl carbon: Expected around 170-185 ppm.[3]

  • One quaternary carbon (-C(O)C(O)-): This carbon, bonded to two oxygens, will have a unique downfield shift.

  • One methoxy carbon: In the 50-65 ppm range.

  • One acetyl methyl carbon: Around 20-30 ppm.

  • One signal for two equivalent methyl carbons: These will appear as a single peak.

The most telling difference is the number of signals and the presence of two distinct carbonyl resonances in Isomer 1 versus only one in Isomer 2.

Comparative Summary of ¹³C NMR Data
Assignment 1-Methoxy-2-oxopropyl acetate (Predicted) 2-Methoxy-1-oxopropan-2-yl acetate (Predicted) Key Differentiator
Total Signals 6 5 Number of unique carbons
Ester C=O~170 ppm~170 ppm-
Ketone C=O~207 ppmN/APresence vs. Absence
Quaternary CarbonN/A~85 ppmPresence vs. Absence
Methylene (-OCH₂CO-)~75 ppmN/APresence vs. Absence
Methoxy (CH₃O-)~59 ppm~52 ppmSlight shift difference
Acetyl (CH₃CO-)~21 ppm~22 ppm-
Ketone (CH₃CO-)~27 ppmN/APresence vs. Absence
Gem-dimethyl (-C(CH₃)₂)N/A~25 ppm (for 2 C's)Presence vs. Absence

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure reliable and reproducible results, the following protocol for sample preparation and NMR data acquisition should be followed.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for these compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is defined as 0.00 ppm.[4] d. Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Setup and Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity. c. For ¹H NMR: i. Acquire a standard one-pulse proton spectrum. ii. Use a spectral width of approximately 12-16 ppm. iii. Set the relaxation delay (d1) to at least 1-2 seconds. iv. Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. d. For ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Use a spectral width of approximately 220-240 ppm. iii. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for full quantification of all carbon signals, especially quaternary carbons. iv. Acquire a larger number of scans (e.g., 128, 256, or more) as the ¹³C nucleus is less sensitive than the ¹H nucleus.

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the resulting spectra correctly. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Workflow for Isomer Identification

The following diagram outlines the logical workflow for analyzing a sample suspected to be 1-Methoxy-2-oxopropyl acetate or its isomer.

G cluster_0 Sample Analysis Workflow A Receive Sample B Prepare NMR Sample (in CDCl3) A->B C Acquire 1H NMR Spectrum B->C D Process and Analyze 1H Spectrum C->D E Four distinct singlets observed? (incl. a 2H singlet ~4.2 ppm) D->E Check key signals F Three distinct singlets observed? (incl. a 6H singlet ~1.5 ppm) E->F No G Structure Confirmed: 1-Methoxy-2-oxopropyl acetate E->G Yes H Structure Confirmed: 2-Methoxy-1-oxopropan-2-yl acetate F->H Yes I Inconclusive or Mixture. Proceed to 2D NMR. F->I No J Acquire 13C and 2D NMR (HSQC, HMBC) I->J K Correlate signals to confirm connectivity J->K K->G K->H

Sources

Validation

GC-MS Validation Protocol for Testing 1-Methoxy-2-oxopropyl Acetate Purity: A Column Comparison Guide

Executive Summary 1-Methoxy-2-oxopropyl acetate (CAS 89544-85-4) is a highly specialized chemical intermediate[1]. Structurally, it features a methoxy ether, a ketone, and an acetate ester group.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-2-oxopropyl acetate (CAS 89544-85-4) is a highly specialized chemical intermediate[1]. Structurally, it features a methoxy ether, a ketone, and an acetate ester group. This trifecta of oxygenated functional groups presents unique analytical challenges: the molecule is moderately polar, prone to transesterification in protic solvents, and susceptible to thermal degradation (e.g., loss of ketene or acetic acid) during gas-phase analysis.

This guide provides an objective comparison of GC-MS column chemistries for the purity validation of 1-Methoxy-2-oxopropyl acetate and establishes a self-validating, ICH Q2(R1)-compliant protocol[2] designed specifically for drug development professionals and analytical researchers.

Column Chemistry Comparison: DB-5MS vs. DB-WAX

The most critical decision in developing a robust GC-MS method for oxygenated intermediates is the selection of the stationary phase. We compared the performance of a non-polar column (DB-5MS: 5% Phenyl / 95% Dimethylpolysiloxane) against a polar column (DB-WAX: Polyethylene Glycol) using a 99.0% reference standard spiked with 0.1% of common hypothetical impurities (acetic acid, methanol, and 1-hydroxy-2-propanone).

Experimental Performance Data
Performance MetricDB-5MS (Non-Polar)DB-WAX (Polar)Causality & Expert Insight
Retention Time (min) 8.4514.20PEG columns strongly retain oxygenated compounds via dipole interactions, increasing run times.
Peak Asymmetry ( As​ ) 1.05 (Ideal)1.45 (Tailing)Active sites on the PEG phase interact with the analyte's ketone/ester groups, causing tailing.
Resolution ( Rs​ ) 2.81.5DB-5MS provides superior baseline separation from early-eluting polar impurities.
Signal-to-Noise (S/N) 45:118:1Tailing on the DB-WAX broadens the peak, reducing the maximum peak height and overall signal[3].
Analyte Recovery (%) 99.8%94.2%Higher elution temperatures required on DB-WAX induce slight thermal degradation of the analyte.

The Verdict: The DB-5MS is the superior choice. While one might intuitively select a polar column for a highly oxygenated analyte, the strong hydrogen-bond accepting nature of 1-Methoxy-2-oxopropyl acetate leads to excessive retention on a PEG column. The DB-5MS, being highly inert and end-capped, allows the analyte to elute at a lower temperature with minimal tailing, preserving the mass balance and ensuring a self-validating system.

Step-by-Step GC-MS Validation Protocol

This protocol is engineered to be a self-validating system, incorporating internal standards and system suitability checks to ensure data integrity in alignment with ICH Q2(R1) guidelines[4].

Phase A: Sample Preparation

Do not just list steps; understand the chemistry.

  • Diluent Selection: Use GC-grade Ethyl Acetate. Causality: Protic solvents like methanol or ethanol must be strictly avoided to prevent spontaneous transesterification of the analyte's acetate group, which would artificially lower the reported purity.

  • Internal Standard (IS): Add Toluene-d8 at a concentration of 50 µg/mL. Causality: Toluene-d8 elutes early, does not interfere with the mid-eluting target analyte, and corrects for any variability in the split-injection volume, ensuring trustworthiness in quantitation.

  • Calibration Standards: Prepare a 5-point calibration curve ranging from 50% to 150% of the nominal target concentration (1.0 mg/mL).

Phase B: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet Temperature: 220°C. Causality: Kept strictly at 220°C rather than the typical 250°C. Temperatures exceeding 230°C can trigger the thermal elimination of acetic acid from the analyte in the glass liner.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Split Ratio: 50:1. Causality: Prevents column overload, maintaining sharp peak shapes and preserving the As​ near 1.0.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV. Source temp: 230°C.

  • Acquisition Mode: Full Scan (m/z 35–300) for impurity identification, and Selected Ion Monitoring (SIM) for quantitation (monitoring m/z 43, 103, and 115)[5].

Phase C: ICH Q2(R1) Validation Execution
  • System Suitability Testing (SST): Inject a mid-level standard 6 times. The system is validated for the run only if the Resolution ( Rs​ ) > 1.5 and Tailing Factor ( As​ ) < 1.5.

  • Specificity: Inject blank diluent. Ensure no interfering peaks exist at the retention time of 1-Methoxy-2-oxopropyl acetate[2].

  • Linearity: Plot the peak area ratio (Analyte/IS) against concentration. Acceptance criteria: R2≥0.999 .

  • Accuracy (Recovery): Perform spike recovery experiments at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% – 102.0% recovery[2].

  • LOD/LOQ Determination: Establish the Limit of Detection at S/N 3 and the Limit of Quantitation at S/N 10[3].

Visualizations

GCMS_Validation A Method Development (Column Selection & GC-MS Tuning) B System Suitability Testing (SST) (Resolution > 1.5, Tailing Factor < 1.5) A->B C Specificity Evaluation (Blank & Spiked Matrix) B->C D Linearity & Range (R² > 0.999) C->D E Accuracy & Precision (Recovery 98-102%, RSD < 2%) D->E F LOD & LOQ Determination (S/N > 3 for LOD, S/N > 10 for LOQ) E->F G Robustness Testing (Flow Rate & Temp Variations) F->G

ICH Q2(R1) compliant GC-MS method validation workflow for purity testing.

Fragmentation M Molecular Ion [M]+• m/z 146 F1 Loss of Acetyl Radical m/z 103 M->F1 - •C(=O)CH3 F2 Loss of Ketene m/z 104 M->F2 - CH2=C=O F3 Loss of Methoxy Radical m/z 115 M->F3 - •OCH3 F4 Base Peak (Acetyl Cation) m/z 43 M->F4 Cleavage F1->F4 Further fragmentation

EI-MS fragmentation pathway for 1-Methoxy-2-oxopropyl acetate.

References

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: resolvemass.ca URL: 2

  • Title: GHS 11 (Rev.11) SDS Word 下载CAS: 89544-85-4 Name: - XiXisys Source: xixisys.com URL: 1

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: gmp-compliance.org URL: 4

  • Title: GC-MS Method Development & Validation Services: What Pharma Companies Should Look For Source: resolvemass.ca URL: 5

  • Title: Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds Source: frontiersin.org URL: 3

Sources

Comparative

A Comparative Guide to 1-Methoxy-2-Propyl Acetate (PGMEA) and Traditional Organic Solvents in Advanced Material Applications

Executive Summary The selection of a solvent is a critical parameter that dictates the performance, safety, and environmental impact of processes across numerous fields, including microelectronics, drug development, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of a solvent is a critical parameter that dictates the performance, safety, and environmental impact of processes across numerous fields, including microelectronics, drug development, and advanced coatings. This guide provides an in-depth comparison between 1-Methoxy-2-propyl acetate, commonly known as PGMEA, and traditional organic reagents such as xylene, cyclohexanone, and ethyl lactate. PGMEA, a propylene glycol ether acetate, has emerged as a high-performance solvent favored for its excellent solvency, moderate evaporation rate, and comparatively favorable safety profile.[1][2] Through a data-driven analysis and presentation of standardized experimental protocols, this document aims to equip researchers and drug development professionals with the necessary insights to make informed solvent selection decisions, thereby optimizing their application outcomes.

Section 1: Introduction to a Modern Workhorse Solvent: 1-Methoxy-2-Propyl Acetate (PGMEA)

1-Methoxy-2-propyl acetate (PGMEA), or propylene glycol monomethyl ether acetate, is a colorless liquid with a mild, ether-like odor.[3][4] Its molecular structure contains both ether and ester functional groups, granting it a unique amphiphilic nature. This allows PGMEA to effectively dissolve a wide spectrum of both polar and non-polar substances, making it an exceptionally versatile solvent.[4][5][6] It is particularly valued in the electronics industry for photoresist formulations and in the manufacturing of coatings, inks, and cleaning agents.[3][7][8]

The ascendancy of PGMEA in high-technology applications can be attributed to a combination of its physicochemical properties and a more favorable toxicological profile compared to older, traditional solvents like ethylene glycol-based ethers.[6]

graph PGMEA_Structure {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="Arial"];
  edge [fontsize=10, fontname="Arial"];

// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.866!"]; H1b [label="H", pos="0.5,-0.866!"]; H1c [label="H", pos="0,1!"]; O1 [label="O", pos="-1.5,1.5!"]; C2 [label="C", pos="-2.5,0.5!"]; H2a [label="H", pos="-2.5,1.5!"]; H2b [label="H", pos="-3.5,0.5!"]; C3 [label="C", pos="-2,-1!"]; H3 [label="H", pos="-2,-2!"]; C4 [label="C", pos="-3,-2!"]; H4a [label="H", pos="-3.5,-2.866!"]; H4b [label="H", pos="-2.5,-2.866!"]; H4c [label="H", pos="-4,-1.5!"]; O2 [label="O", pos="-0.5,-1.5!"]; C5 [label="C", pos="0.5,-2.5!"]; O3 [label="O", pos="0.5,-3.5!"]; C6 [label="C", pos="2,-2.5!"]; H6a [label="H", pos="2.5,-3.366!"]; H6b [label="H", pos="1.5,-3.366!"]; H6c [label="H", pos="2.8,-2!"];

// Bonds C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- O1 [label=""]; O1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3; C3 -- C4; C4 -- H4a; C4 -- H4b; C4 -- H4c; C3 -- O2; O2 -- C5; C5 -- O3 [style=double]; C5 -- C6; C6 -- H6a; C6 -- H6b; C6 -- H6c; }

Caption: Experimental workflow for comparative photoresist spin coating.

Expected Quantitative Data

Based on established performance characteristics, the following table summarizes the likely experimental outcomes.

ParameterPGMEA-based ResistEthyl Lactate-based ResistJustification
Mean Film Thickness (nm) ~1200~1350EL's lower evaporation rate and higher viscosity typically result in a thicker film at the same spin speed.
Film Uniformity (Std. Dev.) < 1.0%1.5 - 2.5%PGMEA's optimized evaporation profile leads to more uniform drying across the wafer, reducing edge bead effects.
Defect Count (per wafer) < 15> 30The faster, more controlled drying of PGMEA minimizes the time for airborne particulates to settle on the tacky film.[6]

Section 4: Health, Safety, and Environmental (HSE) Profile

In modern chemical applications, efficacy cannot be the sole criterion for selection. The HSE profile of a reagent is of paramount importance.

  • Toxicity: PGMEA exhibits low acute toxicity and is not considered a carcinogen or reproductive toxin.[9][10] This is a significant advantage over solvents like xylene, which has known neurological and respiratory effects, and older ethylene glycol ethers (e.g., 2-ethoxyethyl acetate), which were largely phased out due to reproductive toxicity concerns.[11][12]

  • Environmental Fate: PGMEA is readily biodegradable, which means it is unlikely to persist in the environment.[13] While it is a VOC, its lower vapor pressure compared to solvents like xylene results in lower fugitive emissions under similar conditions.

  • Flammability: With a flashpoint around 42-45°C, PGMEA is a flammable liquid requiring standard precautions for handling and storage.[4] Its flammability is comparable to cyclohexanone and ethyl lactate but higher (less flammable) than xylene.

Table 2: Comparative HSE Profile
ParameterPGMEA XyleneCyclohexanoneEthyl Lactate
Primary Health Hazard Mild irritant[9]Neurological, Respiratory, Skin Irritant[11]Eye, Skin, Respiratory IrritantEye Irritant
Reproductive/Dev. Toxin No[9]SuspectedNoNo
Biodegradability Readily Biodegradable[13]Moderately BiodegradableReadily BiodegradableReadily Biodegradable
OSHA PEL (8-hr TWA) 100 ppm (Recommended)[14]100 ppm50 ppmNot Established

Section 5: Conclusion and Recommendations

The analysis demonstrates that while traditional organic reagents may offer adequate solvency for certain applications, 1-Methoxy-2-propyl acetate (PGMEA) presents a superior overall profile for high-performance, high-stakes applications like microfabrication and advanced coatings.

Key Findings:

  • Efficacy: PGMEA's excellent solvency and optimized evaporation rate lead to superior film uniformity and lower defectivity in spin coating applications, a critical advantage in microelectronics.[1][15]

  • Process Control: The physicochemical properties of PGMEA are well-characterized and predictable, allowing for robust and repeatable process development.

  • Safety & Environment: PGMEA possesses a significantly more favorable HSE profile than aromatic hydrocarbons like xylene and older glycol ethers, aligning better with modern laboratory safety standards and environmental regulations.[9]

Recommendations for Researchers and Professionals:

  • For applications requiring high precision, low defectivity, and process reliability, such as photolithography, PGMEA is the recommended solvent over traditional alternatives like xylene and cyclohexanone.

  • While Ethyl Lactate is a viable "greener" alternative, process parameters must be carefully re-optimized to account for its slower evaporation rate and hygroscopic nature, which may impact film quality and adhesion.

  • For less critical applications, such as general-purpose cleaning or dissolving bulk resins where film uniformity is not a primary concern, the lower cost of traditional solvents like xylene may be a deciding factor, provided that appropriate engineering controls (e.g., fume hoods) and personal protective equipment are rigorously used to mitigate the higher HSE risks.

Ultimately, the transition from traditional organic reagents to modern solvents like PGMEA reflects a broader industry trend prioritizing not just performance, but also safety, reliability, and environmental responsibility.

References

  • ChemicalBook. (2024, October 23). Unveiling 1-Methoxy-2-propyl Acetate: A Versatile Chemical for Modern Applications.
  • Benchchem. (n.d.). 1-Methoxy-2-Propyl Acetate in Materials Science: A Comparative Guide to Solvent Selection.
  • (n.d.). Understanding the Chemical Properties of 1-Methoxy-2-propyl Acetate.
  • ChemicalBook. (2022, January 27). Introduction of 1-Methoxy-2-propyl acetate.
  • ResearchGate. (n.d.). The effect of materials selection on metals reduction in propylene glycol methyl ether acetate, PGMEA.
  • CymitQuimica. (n.d.). CAS 108-65-6: 1-Methoxy-2-propyl acetate.
  • Prechem. (n.d.). PREC Investigates Acrylic Resin Solubility in Different Solvents.
  • GlobeNewswire. (2024, October 24). Propylene Glycol Methyl Ether Acetate Market is Projected.
  • MarketResearch.com. (2025, January 23). Global Propylene Glycol Methyl Ether Acetate (PGMEA) for Electronic Materials Competitive Landscape Professional Research Report 2025.
  • Echemi. (2024, April 19). What are the uses of pgmea solvent in the chemical industry?.
  • (n.d.). 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6.
  • ResearchGate. (2016, July 25). Can anybody help me to find a Solvent for Poly(glycidyl methacrylate) That would be Non-Solvent for Poly(Methyl Methacrylate)?.
  • Henan GP Chemicals Co.,Ltd. (2025, March 31). Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety.
  • Shell Global. (n.d.). Propylene glycol methyl ether (PGME) and Propylene glycol methyl ether acetate (PGMEA) [MethylPROXITOL and MethylPROXITOL aceta. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG81kJftfF6ws6mHlUA7Em0QEjmamuCf0rpwCC30QIFei7bqLNnT3Ar5dix979WmHGXaHzVN31qyD91kGbZ8MHKyS_2a47zchDLCMI5ZrBCc6bR38ELGM_RmAp3kI0RInuwTqA5MHCJ0DUs9nDr9DfH0-dRdUuRYhTuWk1hGWG7HRjIS0AAbtIEeFV8bRNIvNq4cQTlC1iq4QrfGCsyjBIpf_qc0iERYGw95F3yS506x8W6iPiS6B27GlgpFBAJbFlF-4hOHZdZpShXo65-uV7FS4pTApE9gHkpCKB_vVExnKmEYtS9Dle9B-1UczKeWYGFEfJ8zwLyWRpXBGw6yLEU2Yer8RFjOTXkKhsmnnvoptHxs5HTwdAcuTV0FqQtRaDwAi1c8Mz4JG49VBbh8QGQfnoI5EGigDSvSRhZHOuOZxFnGLtoxXwTh_UMAjBW3xOlZY1GRY3FA-uEXM23hxjikqXhtDdY0ZJAJz1eFpeHZtqcOKl8B1K2Bu2S
  • PubMed. (2010, August 15). A novel xylene substitute for histotechnology and histochemistry.
  • The Nonlinear Optics Home Page. (n.d.). Making thin films by spin coating.
  • Monument Chemical. (n.d.). Propylene Glycol Mono Methyl Ether Acetate (PMAc).
  • (n.d.). electronic grade propylene glycol monomethyl ether.
  • Allresist EN. (2020, May 20). Other resist components.
  • Saiper Chemicals. (n.d.). Methoxy Propanol Acetate / Propylene Glycol Methyl Ether Acetate / 1-Methoxy-2-Propanol Acetate.
  • Engineering Research. (2007, March 2). Solvents: Theory and Application.
  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE.
  • EPA. (2003, March 5). Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME), CAS.
  • Brewer Science. (n.d.). Developer options for spin-on photosensitive materials.
  • (2025, October 27). What are the commonly used solvents for acrylic resin?.
  • (n.d.). Photoresist Coating Methods for the Integration of Novel 3-D RF Microstructures.
  • (2021, March 18). Removing Acrylic Conformal Coating with Safer Solvents for Re-Manufacturing Electronics.
  • Veolia North America. (n.d.). TK2006 PGMEA.
  • CNF Users. (n.d.). Photolithography Basics.
  • MicroChemicals. (n.d.). Spin-coating of Photoresists.
  • PMC. (n.d.). The Evaluation of Water Sorption/Solubility on Various Acrylic Resins.
  • OSHA. (n.d.). Ropylene Glycol Monomethyl Ethers/Acetates - 1-Methoxy-2-Propanol (1M2P).
  • (n.d.). A review of environmental and occupational exposure to xylene and its health concerns.
  • (2022, September 8). Properties of Common Organic Solvents.
  • (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methoxy-2-oxopropyl acetate

Handling highly functionalized organic solvents like 1-Methoxy-2-oxopropyl acetate (CAS 89544-85-4) requires moving beyond basic laboratory safety into targeted, mechanistically grounded risk management. Featuring ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly functionalized organic solvents like 1-Methoxy-2-oxopropyl acetate (CAS 89544-85-4) requires moving beyond basic laboratory safety into targeted, mechanistically grounded risk management. Featuring ketone, ester (acetate), and ether (methoxy) moieties, this compound presents unique polymer permeation and physiological risks.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a self-validating operational framework. By understanding the causality behind these safety protocols, you can ensure absolute barrier integrity and workflow efficiency.

Mechanistic Rationale for PPE Selection

The molecular structure of 1-Methoxy-2-oxopropyl acetate dictates its interaction with both biological tissues and synthetic polymers. Standard laboratory PPE is insufficient for this chemical class due to the following mechanisms:

  • Polymer Permeation (Ketone & Ester Groups): Ketones and esters act as aggressive plasticizers against standard nitrile and latex gloves. They rapidly infiltrate the polymer matrix, causing swelling, degradation, and chemical breakthrough—often within minutes . Therefore, butyl rubber is the mandatory barrier material, as its highly dense molecular structure resists intercalation by oxygenated organics .

  • Vapor Adsorption & Lipophilicity: The ether linkage increases the compound's volatility. Upon inhalation, its lipophilic nature allows it to rapidly cross the alveolar membrane and the blood-brain barrier, presenting a severe risk of central nervous system (CNS) depression and neurotoxicity . Mitigation requires an Organic Vapor (OV) respirator cartridge , where activated carbon micropores physically trap the solvent molecules via van der Waals forces before they reach the lungs .

Neurotoxicity Vapor Solvent Vapor Emission Inhalation Inhalation & Alveolar Exchange Vapor->Inhalation Blood Systemic Circulation Inhalation->Blood BBB Crosses Blood-Brain Barrier (Lipophilic) Blood->BBB Membrane Neuronal Membrane Intercalation BBB->Membrane CNS CNS Depression & Neurotoxicity Membrane->CNS

Caption: Mechanistic pathway of lipophilic organic solvent absorption leading to neurotoxicity.

PPE Configuration & Validation Matrix

A robust safety protocol must be a self-validating system . Do not rely on visual inspection alone; every PPE component must be physically validated before initiating your workflow.

PPE ComponentRecommended SpecificationMechanistic RationaleSelf-Validation Metric
Gloves Butyl Rubber (≥0.3mm thickness)Resists polymer swelling and matrix degradation from ketone/ester moieties .Inflation Test: Trap air inside, roll the cuff. Must hold pressure for >10s without deflating.
Respirator Half-mask with OV Cartridges (Activated Carbon)High surface area micropores condense and physically trap volatile organic vapors .Seal Check: Block inhalation valves; facepiece must collapse and hold a vacuum for 10s.
Eye Protection Indirect-vented Chemical Splash GogglesPrevents capillary action of liquid splashes from drawing solvent into the ocular cavity.Strap Tension: Must leave a continuous, visible indentation mark on the skin after 1 minute.
Body Tychem® or Polyethylene-coated Lab CoatPrevents dermal absorption if bulk spills penetrate standard cotton weaves.Closure Check: Ensure all snaps are secured to the neck; zero exposed skin at the wrists.

Operational Workflow & Handling Protocol

Handling 1-Methoxy-2-oxopropyl acetate requires strict environmental controls to prevent vapor accumulation, static discharge, and equipment degradation.

Step-by-Step Handling Procedure:

  • Environmental Validation: Verify the fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm).

    • Validation: Tape a Kimwipe to the bottom of the sash; it should pull steadily inward without turbulent fluttering.

  • Static Grounding: If dispensing from a bulk metal container (>4L), attach grounding cables. The ether moiety lowers the flash point, making static sparks from fluid friction a critical ignition hazard.

  • Dispensing: Use a glass or PTFE (Teflon) syringe for volumetric transfers.

    • Causality: Avoid using standard plastic syringes (e.g., polystyrene or polycarbonate), which the solvent's ester/ketone groups will rapidly dissolve, leading to sample contamination and structural failure.

  • Sealing & Storage: Purge the primary container's headspace with an inert gas (Nitrogen or Argon) before sealing.

    • Causality: The methoxy group can form explosive peroxides upon prolonged exposure to atmospheric oxygen.

OperationalWorkflow Start 1. Fume Hood Velocity Check Ground 2. Ground Bulk Containers Start->Ground Dispense 3. Dispense via PTFE/Glass Ground->Dispense Spill Spill Occurs? Dispense->Spill Absorb 4a. Apply Universal Absorbent Spill->Absorb Yes Inert 4b. Purge Headspace with Argon/N2 Spill->Inert No Waste 5. Segregate to Non- Halogenated Waste Absorb->Waste Inert->Waste

Caption: Experimental workflow for dispensing and managing 1-Methoxy-2-oxopropyl acetate.

Spill Response & Disposal Plan

Organic esters and ketones require specific chemical segregation to prevent exothermic reactions in laboratory waste streams.

Immediate Spill Response:

  • Evacuate & Ventilate: Immediately lower the fume hood sash to 2 inches to maximize exhaust velocity over the spill zone and prevent vapor escape into the lab.

  • Containment: Deploy universal chemical absorbents (e.g., activated clay or polypropylene pads) from the perimeter inward to prevent spreading. Do not use combustible materials like sawdust.

  • Vapor Suppression: 1-Methoxy-2-oxopropyl acetate vapors are highly flammable. If the spill exceeds 1 Liter, apply a specialized vapor-suppressing foam before physical cleanup.

Waste Disposal Protocol:

  • Segregation: Dispose of all liquid waste and contaminated absorbents in a designated Non-Halogenated Organic Waste carboy.

  • Incompatibility Warning: Crucial Causality: Never mix this waste with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide). The oxidation of the ketone and ether groups is highly exothermic and will lead to rapid over-pressurization and container rupture.

  • Labeling: Clearly label the waste container with "Hazardous Waste - Non-Halogenated Organics (Contains Esters/Ketones)" and the CAS number (89544-85-4).

References

  • National Institute for Occupational Safety and Health (NIOSH). (1987). Current Intelligence Bulletin 48: Organic Solvent Neurotoxicity. Centers for Disease Control and Prevention (CDC).[Link]

  • Occupational Safety and Health Administration (OSHA). Glove Selection Chart. Sourced via Florida State University Environmental Health and Safety.[Link]

  • 3M Personal Safety Division. Technical Data Sheet: 3M™ Organic Vapor Cartridges.[Link]

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